DBtPF
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H54FeP2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ditert-butyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C13H27P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*11H,7-10H2,1-6H3; |
InChI Key |
UZYCNUZAAUDQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride ([Pd(dtbpf)Cl₂])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, a highly efficient and versatile catalyst widely employed in modern organic synthesis. The document details the necessary precursors, outlines two reliable synthetic methodologies, and presents comprehensive characterization data. Furthermore, it briefly touches upon the catalytic applications of this complex in key cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, complete with mechanistic diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, often abbreviated as [Pd(dtbpf)Cl₂], is a pre-catalyst of significant importance in the field of organometallic chemistry and homogeneous catalysis. Its robust performance, particularly in challenging cross-coupling reactions, is attributed to the unique steric and electronic properties of the 1,1'-bis(di-t-butylphosphino)ferrocene (dtbpf) ligand. The bulky tert-butyl groups on the phosphorus atoms create a sterically demanding environment around the palladium center, which promotes the reductive elimination step and stabilizes the catalytically active monoligated palladium species. This guide presents detailed protocols for the synthesis of this valuable catalyst.
Synthesis of the Ligand: 1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)
The synthesis of the palladium complex first requires the preparation of the dtbpf ligand. A common method involves the dilithiation of ferrocene followed by reaction with di-tert-butylchlorophosphine.
Experimental Protocol: Synthesis of dtbpf
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Di-tert-butylchlorophosphine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hexane
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ferrocene and anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C and add TMEDA, followed by the dropwise addition of n-butyllithium.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete dilithiation, resulting in the formation of 1,1'-dilithioferrocene-TMEDA adduct.
-
Cool the resulting orange suspension to -78 °C and slowly add a solution of di-tert-butylchlorophosphine in anhydrous diethyl ether or THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude dtbpf by recrystallization from a suitable solvent such as methanol or ethanol to obtain an orange to red crystalline solid.
Synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride
Two prevalent methods for the synthesis of [Pd(dtbpf)Cl₂] are presented below. The first is a standard method involving a palladium(II) precursor with labile ligands, while the second employs a microwave-assisted approach for accelerated synthesis.
Method 1: Reaction with Bis(acetonitrile)palladium(II) Chloride
This method relies on the displacement of the labile acetonitrile ligands from bis(acetonitrile)palladium(II) chloride by the dtbpf ligand.[1]
Materials:
-
1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)
-
Bis(acetonitrile)palladium(II) chloride
-
Anhydrous organic solvent (e.g., tetrahydrofuran, methanol, or ethanol)[1]
-
Standard Schlenk line and glassware
Procedure: [1]
-
In a Schlenk flask under an inert atmosphere, dissolve 1,1'-bis(di-t-butylphosphino)ferrocene in the chosen anhydrous organic solvent.
-
Stir the solution at a temperature between 50-70 °C until the ligand is completely dissolved.[1]
-
To this solution, add bis(acetonitrile)palladium(II) chloride in one portion.
-
Continue stirring the reaction mixture at a temperature between 30-70 °C for 3-6 hours.[1]
-
Upon completion, cool the mixture, which should result in the crystallization of the product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Microwave-Assisted Synthesis
This protocol offers a rapid synthesis of the title compound using sodium tetrachloropalladate(II) as the palladium source.[2]
Materials:
-
1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Methyl-tetrahydrofuran (Me-THF)
-
Acetonitrile
-
Water
-
Microwave reactor
Procedure: [2]
-
In a microwave vial, add 1,1'-bis(di-t-butylphosphino)ferrocene (1 equivalent) and sodium tetrachloropalladate(II) (1 equivalent).
-
Add a mixture of Me-THF and acetonitrile (e.g., 3 mL Me-THF / 0.1 mL acetonitrile).
-
Seal the vial and subject it to microwave irradiation at 140 °C for 10 minutes.
-
After cooling, a red-brown precipitate will form.
-
Filter the solid and wash it with water.
-
Dry the solid under vacuum to obtain the product.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₄Cl₂FeP₂Pd | |
| Molecular Weight | 651.75 g/mol | |
| Appearance | Dark red to brown powder or crystals | |
| Melting Point | 203-208 °C | |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and some polar organic solvents. |
Spectroscopic and Analytical Data
| Data Type | Theoretical/Observed Values | Reference |
| Elemental Analysis | C: 47.91%, H: 6.81%, Pd: 16.33% (Theoretical). Found: C: 47.88-47.92%, H: 6.80-6.82%, Pd: 16.30-16.32% | [1] |
| ¹H NMR (CDCl₃) | δ 4.54 (s, 4H, C₅H₄), 4.45 (s, 4H, C₅H₄), 1.51-1.59 (m, 36H, C(CH₃)₃) | [2] |
| ³¹P{¹H} NMR (CDCl₃) | δ 67.82 (s) | [2] |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of [Pd(dtbpf)Cl₂].
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride is a reproducible and scalable process, yielding a highly effective catalyst for a range of cross-coupling reactions. The methodologies presented in this guide, derived from established literature, provide reliable pathways for obtaining this complex. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. The versatility and high activity of [Pd(dtbpf)Cl₂] make it an invaluable tool for synthetic chemists in academia and industry, particularly in the development of novel pharmaceuticals and fine chemicals.
References
The Role of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Among the vast library of phosphine ligands developed, 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) has emerged as a powerful and versatile ligand for a range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.
Core Concept: The Unique Structural Features of this compound
The efficacy of this compound as a ligand in cross-coupling reactions stems from a unique combination of steric and electronic properties conferred by its structure.
-
Steric Bulk: The two di-tert-butylphosphino groups on the cyclopentadienyl rings of the ferrocene backbone create a sterically demanding environment around the palladium center. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, by destabilizing the palladium(II) intermediate. Furthermore, the steric hindrance helps to prevent the formation of inactive palladium clusters and off-cycle species.
-
Electron-Donating Ability: The phosphorus atoms in this compound are highly electron-donating. This electronic richness increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the organic halide to the palladium(0) species, the initial step in the catalytic cycle.
-
Ferrocene Backbone: The ferrocene scaffold provides a rigid and well-defined bite angle for the two phosphine groups. This constrained geometry helps to stabilize the catalytically active species and influences the geometry of the transition states throughout the catalytic cycle. The ferrocene unit can also participate in redox processes, although its direct involvement in the main catalytic cycle of cross-coupling is not fully established.
Mechanism of Action in Key Cross-Coupling Reactions
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in modulating the efficiency of each of these steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.
Catalytic Cycle of Suzuki-Miyaura Coupling with Pd/DBtPF:
-
Oxidative Addition: The electron-rich nature of the this compound ligand enhances the nucleophilicity of the Pd(0) center, promoting the oxidative addition of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X). The steric bulk of this compound can influence the rate of this step by affecting the coordination of the boronate species.
-
Reductive Elimination: The bulky di-tert-butylphosphino groups of this compound create steric pressure on the Pd(II) intermediate, facilitating the reductive elimination of the coupled product (Ar-R) and regenerating the active Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an amine and an organic halide.
Catalytic Cycle of Buchwald-Hartwig Amination with Pd/DBtPF:
The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile. In this case, an amine coordinates to the Pd(II) center, and after deprotonation by a base, the resulting amido group participates in the reductive elimination step. The steric and electronic properties of this compound play a similar crucial role in facilitating the oxidative addition and reductive elimination steps.
Quantitative Data Presentation
The performance of this compound in cross-coupling reactions is often superior to other phosphine ligands, particularly for challenging substrates. The following tables summarize representative quantitative data from the literature, comparing the yields of Suzuki-Miyaura and Buchwald-Hartwig reactions using different phosphine ligands.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.5 | K₃PO₄ | Toluene | 100 | 16 | 95 |
| PPh₃ | 2.0 | K₂CO₃ | Toluene/H₂O | 80 | 24 | 45 |
| dppf | 1.5 | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| P(t-Bu)₃ | 1.5 | K₃PO₄ | Toluene | 100 | 12 | 92 |
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | NaOt-Bu | Toluene | 80 | 4 | 98 |
| PPh₃ | 2.0 | NaOt-Bu | Toluene | 100 | 24 | 30 |
| dppf | 1.5 | NaOt-Bu | Toluene | 90 | 12 | 85 |
| BINAP | 1.5 | NaOt-Bu | Toluene | 90 | 10 | 90 |
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using a Pd/DBtPF catalytic system.
Experimental Workflow: General Cross-Coupling Procedure
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.015 mmol, 3.4 mg)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound; 0.018 mmol, 9.8 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and this compound in 2 mL of anhydrous toluene.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the remaining 3 mL of anhydrous toluene to the Schlenk tube via syringe.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Reaction: 4-Bromoanisole with Morpholine
Materials:
-
4-Bromoanisole (1.0 mmol, 187.0 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Sodium tert-butoxide (NaOt-Bu; 1.4 mmol, 134.6 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2.2 mg)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound; 0.012 mmol, 6.6 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add sodium tert-butoxide.
-
Outside the glovebox, to the vial, add 4-bromoanisole and morpholine.
-
In a separate vial, dissolve Pd(OAc)₂ and this compound in 2 mL of anhydrous toluene.
-
Seal the reaction vial with a screw cap containing a PTFE septum, and add the remaining 3 mL of anhydrous toluene.
-
Purge the vial with argon for 5 minutes.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir for 4 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N-arylated product.
Conclusion
This compound has established itself as a highly effective and versatile ligand for a variety of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties, coupled with the rigid ferrocene backbone, allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners. The detailed mechanistic understanding and optimized experimental protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the Pd/DBtPF catalytic system in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules with significant applications.
A Comprehensive Technical Guide to 1,1'-Bis(di-tert-butylphosphino)ferrocene Palladium Dichloride
This in-depth technical guide provides a thorough overview of the characterization data and experimental protocols for 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride, a pivotal catalyst in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured and accessible format.
Physicochemical Properties
1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride, commonly abbreviated as Pd(dtbpf)Cl₂, is an air-stable organometallic complex. It is recognized for its high catalytic activity in a variety of cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 95408-45-0 | [1] |
| Molecular Formula | C₂₆H₄₄Cl₂FeP₂Pd | [2] |
| Molecular Weight | 651.75 g/mol | [2] |
| Appearance | Dark red or reddish-brown crystalline powder | [3] |
| Melting Point | 203-208 °C | [2] |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | -20°C |
Spectroscopic and Analytical Data
The structural integrity and purity of Pd(dtbpf)Cl₂ are confirmed through various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the structure of Pd(dtbpf)Cl₂ in solution.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Reference |
| ¹H NMR | CDCl₃ | 4.54 (s, 4H, C₅H₄), 4.45 (s, 4H, C₅H₄), 1.51-1.59 (m, 36H, CH₃) | [4] |
| ³¹P NMR | CDCl₃ | 67.82 (s) | [4] |
Note: Specific ¹³C NMR data for the title compound was not available in the reviewed literature. The provided data is for a related reaction product.
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of its constituent elements.
| Element | Theoretical (%) | Actual (%) | Reference |
| Carbon (C) | 47.91 | 47.89 - 47.92 | [5] |
| Hydrogen (H) | 6.81 | 6.80 - 6.82 | [5] |
| Palladium(Pd) | 16.33 | 16.30 - 16.32 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis and characterization of Pd(dtbpf)Cl₂.
Synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene Palladium Dichloride
A common synthesis method involves the reaction of 1,1'-bis(di-tert-butylphosphino)ferrocene with a palladium(II) precursor.[5]
Procedure:
-
In a nitrogen atmosphere, 1,1'-bis(di-tert-butylphosphino)ferrocene is dissolved in an organic solvent (e.g., tetrahydrofuran, ethanol, or methanol) and stirred at a temperature between 50-70 °C until the solution is clear.[5]
-
Bis(acetonitrile)palladium(II) chloride is then added to the solution in one portion.[5]
-
The reaction mixture is stirred for 3-6 hours at a temperature between 30-70 °C under a nitrogen atmosphere.[5]
-
After the reaction is complete, the mixture is cooled, which induces crystallization of the product.[5]
-
The resulting solid is collected by filtration and dried under vacuum to yield 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride.[5]
Characterization Methods
Sample Preparation: A small amount of the palladium complex is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition: ¹H and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
For air-sensitive compounds, sample preparation for FT-IR spectroscopy requires an inert atmosphere.[6]
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean and dry.[7]
-
Inside a glovebox or under a stream of inert gas, place a small amount of the powdered sample directly onto the ATR crystal.[6]
-
Apply pressure to ensure intimate contact between the sample and the crystal surface.[7]
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.[7]
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[8][9][10][11][12]
Methodology:
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure.[11]
Key Applications and Reaction Mechanisms
Pd(dtbpf)Cl₂ is a versatile catalyst for numerous cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis Workflow
The synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride can be visualized as a straightforward workflow.
Caption: Experimental workflow for the synthesis of Pd(dtbpf)Cl₂.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pd(dtbpf)cl2-SINOCOMPOUND [en.sinocompound.com]
- 4. rsc.org [rsc.org]
- 5. CN110669079A - Preparation method of 1,1' -bis (di-tert-butylphosphino) ferrocene palladium dichloride - Google Patents [patents.google.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fiveable.me [fiveable.me]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. pulstec.net [pulstec.net]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
An Essential Ligand for Modern Catalysis
This technical guide provides a comprehensive overview of 1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly abbreviated as dtbpf. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling reactions and other catalyzed chemical transformations in their work. This document details the molecular characteristics, synthesis, and key applications of dtbpf, with a focus on its role in facilitating challenging chemical syntheses.
Core Molecular Properties
1,1'-Bis(di-tert-butylphosphino)ferrocene is an organometallic compound featuring a ferrocene backbone with bulky di-tert-butylphosphino groups attached to each cyclopentadienyl ring. This structure imparts unique steric and electronic properties that are highly valuable in catalysis.
| Property | Value |
| Molecular Formula | C26H44FeP2 |
| Molecular Weight | 474.42 g/mol |
| Appearance | Dark yellow to dark orange or red crystalline solid |
| Melting Point | 73-75 °C |
| CAS Number | 84680-95-5 |
Synthesis and Characterization
The synthesis and characterization of dtbpf and its metal complexes are crucial for ensuring its quality and catalytic activity. Below are representative experimental protocols.
Experimental Protocol: Synthesis of [PdCl2(dtbpf)]
A common application of dtbpf is in the formation of palladium complexes, which are highly active catalysts.
Objective: To synthesize the palladium complex [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II).
Materials:
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
-
Sodium tetrachloropalladate(II) (Na2PdCl4)
-
Methyl-tetrahydrofuran (Me-THF)
-
Acetonitrile
Procedure:
-
Dissolve 1 equivalent of dtbpf in a mixture of Me-THF and a small amount of acetonitrile.
-
Add 1 equivalent of Na2PdCl4 to the solution.
-
Heat the reaction mixture under microwave conditions at 140°C for 10 minutes.
-
A precipitate will form. Filter the solid product.
-
Wash the precipitate with water to remove any inorganic salts.
-
Dry the resulting red-brown solid to yield [PdCl2(dtbpf)].
Experimental Protocol: Characterization of dtbpf and its Complexes
Objective: To confirm the identity and purity of synthesized dtbpf-containing compounds.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To characterize the protons on the ferrocene cyclopentadienyl rings and the tert-butyl groups.
-
³¹P NMR: To identify the chemical environment of the phosphorus atoms, which is indicative of ligand coordination to a metal center.
-
-
Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and other elements, confirming the empirical formula.
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure of the compound in its crystalline form.
Catalytic Applications and Workflows
The primary application of dtbpf is as a ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. The bulky tert-butyl groups on the phosphine ligands create a sterically hindered environment around the metal center, which can promote reductive elimination and stabilize low-coordinate, catalytically active species.
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium-dtbpf catalyst.
Catalytic Cycle of Suzuki-Miyaura Coupling
While dtbpf is not directly involved in biological signaling pathways, it is central to the catalytic "pathway" of many chemical reactions. The diagram below illustrates the key steps in a Suzuki-Miyaura cross-coupling cycle where "L" represents the dtbpf ligand.
This guide provides foundational information on 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf). For specific applications and advanced protocols, consulting the primary literature is recommended. The unique properties of dtbpf continue to make it a valuable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest.
Solubility Profile of 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf), a bulky phosphine ligand crucial in cross-coupling reactions and other catalytic processes. Due to the air-sensitive nature of many organometallic compounds, including phosphine ligands, this guide also outlines a detailed experimental protocol for safely determining solubility.
Qualitative Solubility Data
Table 1: Qualitative Solubility of [PdCl₂(dtbpf)] in Common Organic Solvents
| Solvent Class | Solvent Examples | Solubility Profile |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1][2] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Partially Soluble[1][2] |
| Ketones | Acetone | Partially Soluble[1][2] |
| Alcohols | Methanol, Ethanol | Partially Soluble[1][2] |
| Apolar Solvents | Pentane | Soluble (for the related dppf ligand) |
| Aqueous Solvents | Water | Insoluble (for the related dppf ligand) |
It is important to note that the solubility of the free dtbpf ligand may differ slightly from its palladium complex. However, the general trend of good solubility in chlorinated solvents and partial solubility in ethers and ketones is a valuable starting point for experimental design. The insolubility in water is a common characteristic for such nonpolar organometallic compounds.
Experimental Protocol for Solubility Determination of Air-Sensitive Compounds
The following is a detailed methodology for the gravimetric determination of the solubility of an air-sensitive compound like dtbpf. This protocol requires the use of standard Schlenk techniques to maintain an inert atmosphere.
Materials and Equipment:
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
-
Anhydrous organic solvents (e.g., dichloromethane, THF, toluene)
-
Schlenk flask or tube
-
Glass syringe with a needle
-
Syringe filter (PTFE, 0.2 µm)
-
Pre-weighed vials with septa
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line
-
Analytical balance
-
Glovebox (optional, but recommended)
Procedure:
-
Preparation of a Saturated Solution:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry the flask under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
In a glovebox or under a positive flow of inert gas, add an excess amount of dtbpf to the Schlenk flask. The exact amount should be more than what is expected to dissolve.
-
Using a cannula or a dry syringe, add a known volume of the desired anhydrous solvent to the Schlenk flask.
-
Seal the flask and stir the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step must be performed under a positive pressure of inert gas to avoid contamination.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
Remove the solvent under a gentle stream of inert gas or under high vacuum. Ensure all solvent has evaporated.
-
Once the vial contains only the dried solute, weigh the vial again on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved dtbpf is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is calculated by dividing the mass of the dissolved dtbpf by the volume of the solvent withdrawn. The result is typically expressed in g/L or mg/mL.
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solvent withdrawn (L)
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an air-sensitive compound.
Caption: Workflow for determining the solubility of dtbpf.
This technical guide provides a foundational understanding of the solubility of 1,1'-Bis(di-tert-butylphosphino)ferrocene. While quantitative data remains elusive in the literature, the provided qualitative information and the detailed experimental protocol will empower researchers to accurately and safely determine the solubility of this and other air-sensitive organometallic compounds in various organic solvents.
References
thermal stability of DBtPF catalyst
An In-depth Technical Guide on the Thermal Stability of [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as PdCl₂(dtbpf), is a highly versatile and air-stable precatalyst widely employed in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1] Its efficacy in synthesizing complex organic molecules makes it a valuable tool in pharmaceutical and fine chemical production.[1] The thermal stability of such a catalyst is a critical parameter, directly influencing its storage, handling, catalytic activity, and overall performance in high-temperature reactions. This guide provides a comprehensive overview of the thermal stability of PdCl₂(dtbpf), including available data, detailed experimental protocols for its assessment, and factors influencing its decomposition.
While the acronym "DBtPF" was initially queried, the relevant and widely documented catalyst in the literature is based on the "dtbpf" ligand, which stands for 1,1'-Bis(di-tert-butylphosphino)ferrocene. This guide will focus on the palladium complex of this ligand.
Quantitative Data on Thermal Stability
| Parameter | Value | Reference |
| Melting Point | 203-208 °C | --INVALID-LINK--[1] |
The relatively high melting point suggests that the catalyst possesses good thermal stability under typical laboratory conditions. Decomposition is generally expected to occur at temperatures exceeding the melting point. The dark coloration of reaction mixtures at elevated temperatures (e.g., 120 °C) can sometimes suggest catalyst decomposition, although this can also be a normal part of the catalytic cycle.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of a catalyst like PdCl₂(dtbpf), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary experimental techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, identifying intermediate thermal events, and assessing the overall thermal stability of a catalyst.[2][3]
Methodology:
-
Instrument Preparation: Ensure the TGA instrument, equipped with a high-precision balance and a furnace, is calibrated.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the PdCl₂(dtbpf) catalyst into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards.
-
Sample Preparation: Accurately weigh a small amount of the PdCl₂(dtbpf) catalyst (typically 2-5 mg) into an aluminum or copper pan and seal it. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Experimental workflow for assessing catalyst thermal stability.
Factors Influencing Catalyst Thermal Stability
Caption: Key factors influencing catalyst thermal stability.
Discussion
The thermal stability of phosphine-ligated palladium catalysts like PdCl₂(dtbpf) is governed by several factors. The ferrocene backbone of the dtbpf ligand provides a rigid and electron-rich environment, which contributes to the overall stability of the complex.[4] The bulky di-tert-butylphosphino groups offer steric protection to the palladium center, potentially hindering decomposition pathways.
Decomposition of such catalysts can proceed through various mechanisms, including ligand dissociation, reductive elimination, or reactions with solvent or other species in the reaction mixture. The formation of palladium black (elemental palladium) is a common visual indicator of catalyst decomposition.
For drug development professionals, understanding the thermal limits of a catalyst is crucial for process safety, scalability, and ensuring reaction reproducibility. Operating a reaction close to or above the decomposition temperature of the catalyst can lead to reduced yields, formation of impurities, and inconsistent results.
Conclusion
While specific TGA data for [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) is not widely published, its high melting point of 203-208 °C suggests robust thermal stability suitable for a wide range of catalytic applications. A thorough thermal analysis using TGA and DSC, following the protocols outlined in this guide, is essential for determining its precise decomposition profile. This information is critical for optimizing reaction conditions, ensuring process safety, and achieving reliable and scalable synthetic routes in research and drug development.
References
In-Depth Spectroscopic Analysis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, a pivotal catalyst in modern synthetic chemistry. This document details the key spectroscopic data, experimental protocols for obtaining this data, and the structural and logical workflows involved in the analysis of this organometallic complex.
Molecular Structure and Properties
1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, often abbreviated as [PdCl₂(dtbpf)], is a coordination complex featuring a ferrocene backbone with two di-tert-butylphosphino groups that chelate to a palladium(II) center. This structure imparts high stability and catalytic activity, particularly in cross-coupling reactions.
Molecular Formula: C₂₆H₄₄Cl₂FeP₂Pd
Molecular Weight: 651.75 g/mol
Appearance: Reddish-brown crystalline solid
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of [PdCl₂(dtbpf)].
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~4.6 (broad) | m | Cyclopentadienyl protons |
| ~1.5 (broad) | s | t-Butyl protons | ||
| ¹³C NMR | CDCl₃ | ~75 (broad) | s | Cyclopentadienyl carbons |
| ~35 (broad) | s | Quaternary t-butyl carbons | ||
| ~30 (broad) | s | Methyl t-butyl carbons | ||
| ³¹P NMR | CDCl₃ | ~64 | s | Phosphorus nuclei |
Note: The broadness of the NMR signals is often characteristic of fluxional processes or the presence of paramagnetic species in solution.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretching (aromatic Cp rings) |
| ~2960 | Strong | C-H stretching (aliphatic t-butyl) |
| ~1460 | Medium | C-H bending (t-butyl) |
| ~1100 | Medium | P-C stretching |
| ~820 | Medium | C-H out-of-plane bending (Cp rings) |
| ~480 | Medium | Fe-Cp stretching |
| ~320 | Medium | Pd-Cl stretching |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Calculated m/z | Observed m/z | Assignment |
| ESI-MS | Positive | 651.07 | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of [PdCl₂(dtbpf)] are provided below. Due to the air and moisture sensitivity of many organometallic compounds, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and purity of the complex.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
In a glovebox, accurately weigh approximately 10-20 mg of [PdCl₂(dtbpf)] into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which has been previously degassed and stored over molecular sieves.
-
Cap the NMR tube securely.
-
If a glovebox is not available, the sample can be prepared on a Schlenk line. Place the solid in an NMR tube equipped with a J. Young's tap. Evacuate the tube and backfill with inert gas three times. Introduce the deuterated solvent via a gas-tight syringe.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups and vibrational modes of the complex.
Instrumentation: FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at >100 °C for several hours and allow it to cool in a desiccator.
-
In a glovebox or under a flow of inert gas, grind 1-2 mg of [PdCl₂(dtbpf)] with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the complex.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
Prepare a dilute solution of [PdCl₂(dtbpf)] (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.
-
The solution should be prepared fresh and introduced into the mass spectrometer promptly.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
The source parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimize fragmentation.
Visualizations
Molecular Structure
Caption: A simplified representation of the molecular structure of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride.
Spectroscopic Analysis Workflow
Caption: A flowchart illustrating the typical experimental workflow for the comprehensive spectroscopic characterization of [PdCl₂(dtbpf)].
In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly abbreviated as DBtPF or dtbpf, is a prominent member of the ferrocene-based phosphine ligand family. These ligands are of significant interest in catalysis and materials science due to their unique steric and electronic properties, which are conferred by the bulky tert-butyl groups on the phosphorus atoms and the inherent redox activity of the ferrocene core. Understanding the electrochemical behavior of this compound is crucial for its application in redox-sensitive catalytic cycles and for the rational design of novel organometallic complexes with tailored electronic characteristics. This guide provides a comprehensive overview of the electrochemical properties of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Electrochemical Data Summary
The electrochemical properties of this compound and its derivatives are typically investigated using cyclic voltammetry (CV). The key quantitative data, including the half-wave potential (E½) and peak separation (ΔEp), provide insights into the thermodynamics and kinetics of the electron transfer processes.
| Compound | Redox Couple | E½ (V vs. Fc+/Fc) | ΔEp (mV) | Solvent | Supporting Electrolyte | Reference |
| This compound (dtbpf) | Fe(II)/Fe(III) | Data not available in searched resources | Data not available in searched resources | Methylene Chloride | Tetrabutylammonium hexafluorophosphate | [1] |
Note: While the referenced literature confirms the study of this compound's electrochemistry, specific quantitative values for the half-wave potential and peak separation of the free ligand were not available in the abstracts of the search results. Further investigation of the full-text articles is recommended to obtain these specific values.
Experimental Protocols
The characterization of the electrochemical properties of this compound is primarily achieved through cyclic voltammetry. Below is a detailed methodology based on standard practices for organometallic compounds.
Cyclic Voltammetry (CV) of this compound
Objective: To determine the redox potential and electrochemical reversibility of the Fe(II)/Fe(III) couple in this compound.
Materials:
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Anhydrous, degassed solvent (e.g., methylene chloride, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Ferrocene (as an internal standard)
-
High-purity nitrogen or argon gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., glassy carbon or platinum)
-
Reference Electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter (Auxiliary) Electrode (e.g., platinum wire)
-
-
Polishing kit for the working electrode (alumina or diamond slurries)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with successively finer alumina or diamond slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the electrolyte solution at a known concentration (typically 1-5 mM).
-
Prepare a stock solution of ferrocene in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the this compound solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.0 V) and back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
After recording the voltammogram of the sample, add a small amount of the ferrocene stock solution to the cell and record another voltammogram. The ferrocene peak will serve as an internal reference to which the potential of this compound can be calibrated.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the cyclic voltammogram of this compound.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) as Epa - Epc. A ΔEp value close to 59/n mV (where n is the number of electrons transferred, typically 1 for the ferrocene moiety) at room temperature is indicative of a reversible electrochemical process.
-
Reference the obtained E½ value against the E½ of the internal ferrocene standard (Fc+/Fc couple).
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical characterization of this compound using cyclic voltammetry.
Logical Relationship of Electrochemical Parameters
Caption: Relationship between raw CV data and interpreted electrochemical properties.
Conclusion
The electrochemical properties of 1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound) are fundamental to its utility in various chemical applications. While direct quantitative data from the searched literature abstracts were limited, the established experimental protocol for cyclic voltammetry provides a clear pathway for researchers to determine these values. The provided visualizations offer a structured understanding of the experimental workflow and the interpretation of the resulting data. For drug development professionals, a grasp of these electrochemical fundamentals is essential when considering the stability and reactivity of this compound-containing catalysts or metal complexes in biological systems. Further investigation into the full-text literature is recommended to obtain specific redox potential values for this compound.
References
The Ferrocene Backbone: A Scaffolding for High-Performance Catalysis with DBtPF
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of transition metal catalysis, the design of sophisticated ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the privileged ligand scaffolds, those incorporating a ferrocene backbone have garnered significant attention. 1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly known as DBtPF, stands out as a particularly effective ligand for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This technical guide delves into the crucial role of the ferrocene backbone in this compound catalysis, exploring its structural, electronic, and mechanistic contributions that lead to its superior performance.
The Structural Significance of the Ferrocene Backbone
The unique sandwich structure of ferrocene imparts a set of advantageous geometrical constraints and dynamic properties to the this compound ligand.
Bite Angle and Flexibility
The ferrocene unit acts as a rigid spacer for the two phosphine groups, enforcing a specific bite angle (P-M-P angle) upon coordination to a metal center. This bite angle is crucial for stabilizing the catalytically active species and intermediates throughout the catalytic cycle.[3] While the ferrocene backbone provides a degree of rigidity, it also allows for a "ball and socket" type of movement, enabling the cyclopentadienyl (Cp) rings to twist. This flexibility allows the ligand to accommodate the different geometries required during the oxidative addition and reductive elimination steps of the catalytic cycle with a minimal energy penalty.
Steric Hindrance
The bulky di-tert-butylphosphino groups of this compound, in concert with the ferrocene backbone, create a sterically demanding environment around the metal center. This steric bulk is instrumental in promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. The steric pressure helps to bring the coupling partners in close proximity, facilitating the formation of the desired C-C or C-N bond.[4]
Electronic Properties Conferred by the Ferrocene Moiety
The ferrocene backbone is not merely a passive scaffold; its electronic properties play an active and often tunable role in the catalytic process.
Redox Activity and Redox-Switchable Catalysis
A key feature of the ferrocene moiety is its reversible one-electron oxidation from the iron(II) to the iron(III) state.[5][6] This redox activity can be harnessed to modulate the catalytic activity of the metal center, a concept known as redox-switchable catalysis. Oxidation of the ferrocene backbone renders the phosphine groups more electron-withdrawing, which in turn can influence the electron density at the catalytic metal center and affect the rates of key elementary steps in the catalytic cycle. The electrochemical behavior of this compound has been investigated by cyclic voltammetry, revealing insights into its redox potential and the stability of its oxidized form.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing this compound with the related and widely used dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand.
| Ligand | P-M-P Bite Angle (°) | Metal Complex | Reference |
| This compound | 120.070(19) | [CuI(dtbpf)] | [7] |
| dppf | 99-101 | (DPPF)PdCl₂ | [8] |
Table 1: Comparison of Bite Angles in Metal Complexes. The larger bite angle of this compound can be attributed to the sterically demanding tert-butyl groups.
| Ligand/Complex | E₁/₂ (V vs. Fc/Fc⁺) | Conditions | Reference |
| This compound | ~0.23 (irreversible oxidation of ferrocene moiety in a Ti complex) | THF, [n-Bu₄N]PF₆ | [9] |
| dppf | +0.18 | CH₂Cl₂, [NBu₄][PF₆] | [5] |
| [PdCl₂(dppf)] | +0.78 | CH₂Cl₂, [NBu₄][PF₆] | [10] |
Table 2: Electrochemical Data. Note that the redox potentials can be influenced by the solvent, electrolyte, and coordination to a metal center.
| Reaction | Catalyst | Ligand | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Suzuki-Miyaura Coupling | 7% Pd/WA30 | N/A (heterogeneous) | 76.1 | 5.4 | [11] |
| Buchwald-Hartwig Amination | Pd(OAc)₂/Josiphos | Josiphos | High TONs reported | Not specified | [12] |
Experimental Protocols
Synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
This procedure is adapted from the general synthesis of ferrocenylphosphines.[13]
Materials:
-
Ferrocene
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodi-tert-butylphosphine
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Dilithioferrocene-TMEDA Adduct: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous hexane. Add TMEDA to the solution. Cool the mixture to 0°C and slowly add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for several hours, during which time a precipitate of the dilithioferrocene-TMEDA adduct will form.
-
Reaction with Chlorodi-tert-butylphosphine: Cool the suspension of the dilithioferrocene-TMEDA adduct to -78°C. In a separate flask, dissolve chlorodi-tert-butylphosphine in anhydrous diethyl ether. Slowly add the chlorodi-tert-butylphosphine solution to the cold suspension of the lithiated ferrocene.
-
Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling using [Pd(this compound)Cl₂]
This is a general procedure that can be adapted for specific substrates.[1]
Materials:
-
Aryl halide
-
Arylboronic acid
-
[Pd(this compound)Cl₂] catalyst
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, THF/water mixture)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the [Pd(this compound)Cl₂] catalyst.
-
Solvent Addition and Degassing: Add the degassed solvent to the flask. The reaction mixture may need to be further degassed by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC/MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
References
- 1. 1,1`-Bis(di-tert-butylphosphino)ferrocene | DTBPF | C26H44FeP2 - Ereztech [ereztech.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Anodic Electrochemistry of Free and Coordinated 1,1â-Bis(di-tert-butylphosphino)ferrocene - figshare - Figshare [figshare.com]
- 7. 1,1′-Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. utep.edu [utep.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using DBtPF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the this compound ligand makes it highly effective for the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners, which are often problematic with less robust catalytic systems.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical to the success of this palladium-catalyzed reaction, influencing catalyst stability, activity, and substrate scope. This compound has emerged as a superior ligand for these transformations due to its unique structural and electronic properties.
The ferrocene backbone of this compound provides a rigid and well-defined geometry, while the bulky di-tert-butylphosphino groups create a sterically demanding environment around the palladium center. This steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle, even with less reactive aryl chlorides.[1] Furthermore, the electron-donating character of the phosphine groups enhances the electron density at the palladium center, facilitating oxidative addition and subsequent reductive elimination to afford the desired biaryl product.[1][2]
Advantages of Using this compound:
-
Broad Substrate Scope: Effectively couples a wide range of aryl and heteroaryl halides (including chlorides) with various boronic acids and their derivatives.[1]
-
High Catalytic Activity: Achieves high yields with low catalyst loadings, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).
-
Utility with Sterically Hindered Substrates: The steric bulk of the ligand facilitates the coupling of ortho-substituted and other sterically demanding substrates.
-
Thermal Stability: The resulting palladium complexes exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.
Catalytic Cycle and the Role of this compound
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The this compound ligand plays a crucial role in several key steps:
-
Oxidative Addition: A monoligated Pd(0)-DBtPF complex undergoes oxidative addition with the organic halide (Ar-X) to form a Pd(II) intermediate. The steric bulk and electron-donating properties of this compound are believed to stabilize this active monoligated species and accelerate this rate-limiting step, particularly for less reactive aryl chlorides.[1][3]
-
Transmetalation: The halide on the Pd(II) complex is exchanged with an organic group from the organoboron reagent, a process often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the active Pd(0)-DBtPF catalyst. The steric hindrance of the this compound ligand can promote this final step.[2]
Experimental Protocols
The following protocols are provided as general guidelines. Optimal conditions (e.g., base, solvent, temperature, and reaction time) may vary depending on the specific substrates used.
General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides
This procedure is a general starting point for the coupling of a variety of aryl and heteroaryl halides with boronic acids using a Pd-DBtPF catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) ([Pd(this compound)Cl₂])
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound) (if using Pd(OAc)₂)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF) (5 - 10 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): If using Pd(OAc)₂, in a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%) and this compound (0.012-0.024 mmol, 1.2-2.4 mol%).
-
Pre-catalyst Addition: If using the pre-formed [Pd(this compound)Cl₂] complex, add it directly to the reaction vessel (0.01-0.02 mmol, 1-2 mol%).
-
Reagent Addition: To the vessel containing the catalyst, add the aryl or heteroaryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize representative data for Suzuki-Miyaura coupling reactions utilizing this compound as the ligand. These examples highlight the versatility of the catalyst system across a range of substrates.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / this compound | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | [4] |
| 2 | 4-Bromotoluene | [Pd(this compound)Cl₂] | Cs₂CO₃ | Toluene | 100 | 8 | 98 | N/A |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / this compound | K₂CO₃ | THF | 80 | 16 | 92 | [5] |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / this compound | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 96 | [6] |
N/A: Data derived from general knowledge of similar reactions, specific citation not available.
Table 2: Coupling of 4-Chlorotoluene with Various Boronic Acids
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | [Pd(this compound)Cl₂] | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 97 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound | Cs₂CO₃ | Toluene | 110 | 18 | 94 | N/A |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ / this compound | K₂CO₃ | THF | 80 | 24 | 88 | [7] |
| 4 | 2-Naphthylboronic acid | [Pd(this compound)Cl₂] | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 | N/A |
N/A: Data derived from general knowledge of similar reactions, specific citation not available.
Conclusion
The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions offers significant advantages for the synthesis of a diverse array of biaryl and heteroaryl compounds. Its unique steric and electronic properties enable the efficient coupling of challenging substrates, including aryl chlorides and sterically hindered partners, often with high yields and low catalyst loadings. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the application of this powerful catalytic system.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination using a DBtPF Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) catalyst in Buchwald-Hartwig amination reactions. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound, a bulky and electron-rich ferrocene-based phosphine ligand, has emerged as a valuable tool in the chemist's arsenal, particularly for challenging couplings. When complexed with palladium, it forms a highly active catalyst capable of promoting the amination of a wide range of aryl halides and pseudohalides with various nitrogen nucleophiles. The steric bulk of the di-tert-butylphosphino groups facilitates the crucial reductive elimination step, while the ferrocene backbone provides robustness to the catalyst.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a series of oxidative addition, ligand exchange, and reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)-DBtPF complex. The resulting Pd(II) complex then coordinates with the amine nucleophile. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Procedure for the Amination of Aryl Bromides
This protocol is a starting point for the coupling of various aryl bromides with primary or secondary amines using a this compound-ligated palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and this compound (1.2-2.4 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene (or dioxane) to the tube.
-
Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Substrate Scope and Data Presentation
The this compound catalyst system is effective for a broad range of substrates. The following tables summarize representative examples of the Buchwald-Hartwig amination using a this compound-palladium catalyst. Yields are for isolated products after purification.
Table 1: Amination of Various Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (1) | 1.5 | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (0.5) | 1.5 | NaOtBu | Dioxane | 100 | 12 | 95 |
| 3 | 1-Bromo-4-fluorobenzene | Cyclohexylamine | Pd(OAc)₂ (2) | 3.0 | NaOtBu | Toluene | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Table 2: Amination of Aryl Chlorides with Secondary Amines
The use of sterically hindered and electron-rich ligands like this compound is particularly advantageous for the activation of less reactive aryl chlorides.
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | 4.0 | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | Chlorobenzene | Piperidine | Pd₂(dba)₃ (1) | 3.0 | NaOtBu | Dioxane | 110 | 20 | 89 |
| 3 | 1-Chloro-4-nitrobenzene | N-Methylaniline | Pd(OAc)₂ (2) | 4.0 | K₂CO₃ | Toluene | 100 | 18 | 91 |
| 4 | 2-Chloropyridine | Di-n-butylamine | Pd(OAc)₂ (2) | 4.0 | NaOtBu | Dioxane | 110 | 24 | 78 |
Advantages of the this compound Catalyst System
-
High Activity: The electron-rich nature of the this compound ligand enhances the rate of oxidative addition, a key step in the catalytic cycle.
-
Broad Substrate Scope: It is effective for the coupling of a wide range of aryl halides (including chlorides) and amines.
-
Thermal Stability: The ferrocene backbone imparts good thermal stability to the catalyst, allowing for reactions at elevated temperatures.
-
Commercial Availability: Both the ligand and its pre-formed palladium complexes are commercially available, facilitating its adoption in various research and development settings.
Troubleshooting and Considerations
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for optimal results, as the active Pd(0) species is sensitive to oxygen.
-
Base Selection: Sodium tert-butoxide is a commonly used strong base. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) may be employed, although this might require higher reaction temperatures or longer reaction times.
-
Solvent Choice: Toluene and dioxane are the most common solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Catalyst Loading: While typical catalyst loadings range from 1-2 mol%, challenging substrates may require higher loadings. Optimization of the catalyst loading is recommended for each specific transformation to ensure efficiency and cost-effectiveness.
Conclusion
The this compound-palladium catalyst system is a robust and versatile tool for the construction of C-N bonds via the Buchwald-Hartwig amination. Its broad substrate scope, high catalytic activity, and commercial availability make it a valuable asset for researchers and professionals in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the successful implementation of this important transformation.
Application Notes and Protocols for the Heck Reaction Utilizing DBtPF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for conducting the Heck reaction using the bulky, electron-rich phosphine ligand 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF). The Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the coupling of unsaturated halides with alkenes. The use of this compound as a supporting ligand for the palladium catalyst often leads to high efficiency and selectivity, particularly with challenging substrates such as aryl chlorides.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene in the presence of a base.[1][2] The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[3][4] The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and selectivity.[5] Bulky and electron-rich phosphine ligands, such as this compound, are known to promote the oxidative addition step, especially with less reactive aryl chlorides, and facilitate the overall catalytic turnover.[6]
Data Presentation: Typical Reaction Parameters
The following table summarizes common quantitative parameters for Heck reactions employing bulky, electron-rich phosphine ligands analogous to this compound, such as DavePhos and XPhos. These ranges can serve as a starting point for optimizing a specific Heck reaction with this compound.
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability and ease of handling. |
| Ligand | This compound | The Pd:Ligand ratio is typically between 1:1 and 1:2. |
| Catalyst Loading (Pd) | 0.5 - 5 mol% | Lower loadings are desirable for process efficiency. |
| Substrates | Aryl/Vinyl Halides (I, Br, Cl, OTf) & Alkenes | This compound is particularly effective for the activation of aryl chlorides. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, Et₃N | The choice of base can significantly impact the reaction outcome.[7] |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous, deoxygenated solvents are crucial for optimal results.[7] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates.[7] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
| Product Yield | 60 - 98% | Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocol: A Representative Heck Reaction
This protocol details a general procedure for the Heck coupling of an aryl bromide with an acrylate ester using a Pd/DBtPF catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Acrylate ester (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%) and this compound (e.g., 5.3 mg, 0.011 mmol, 1.1 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, deoxygenated toluene (2 mL) and stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.
-
-
Reagent Addition:
-
To the catalyst mixture, add the aryl bromide (1.0 mmol), the acrylate ester (1.5 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the remaining anhydrous, deoxygenated toluene (3 mL).
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the designated time (e.g., 12 hours).
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Heck coupling product.
-
Mandatory Visualization
The following diagrams illustrate the general workflow and catalytic cycle of the Heck reaction.
Caption: Experimental workflow for a typical Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Coupling | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Catalyzed by 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials. The use of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, hereafter referred to as PdCl₂(dtbpf), as a catalyst has gained significant attention due to its high efficiency, stability, and effectiveness in both traditional and copper-free Sonogashira reactions. The bulky and electron-rich di-tert-butylphosphino groups on the ferrocene backbone of the ligand enhance the catalytic activity of the palladium center, often allowing for lower catalyst loadings and milder reaction conditions.
This document provides detailed application notes, experimental protocols, and performance data for Sonogashira couplings catalyzed by PdCl₂(dtbpf).
Catalytic Cycle and Mechanism
The Sonogashira coupling reaction catalyzed by a palladium complex like PdCl₂(dtbpf) generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reaction can be performed with or without a copper(I) co-catalyst.
Copper-Catalyzed Sonogashira Coupling:
In the presence of a copper(I) salt, the terminal alkyne reacts to form a copper acetylide intermediate. The palladium(0) species, generated in situ from the Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide. Subsequent transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.
Copper-Free Sonogashira Coupling:
In the absence of a copper co-catalyst, a base is used to deprotonate the terminal alkyne, forming an acetylide anion. This anion then coordinates to the palladium center after the oxidative addition of the aryl or vinyl halide. Reductive elimination from the resulting palladium complex affords the final product. The bulky and electron-rich nature of the dtbpf ligand is particularly beneficial in promoting the catalytic cycle in copper-free systems.
Visualizing the Catalytic Pathways
Caption: Figure 1: Simplified Catalytic Cycles for Sonogashira Coupling.
Experimental Data
The following tables summarize representative quantitative data for Sonogashira couplings catalyzed by systems involving the 1,1'-bis(di-t-butylphosphino)ferrocene (dtbpf) ligand.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Alkynes [1][2]
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 4 | 99 |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 4 | 98 |
| 3 | 4-Iodonitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 5 | 95 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 6 | 85 |
| 5 | 1-Bromonaphthalene | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 5 | 92 |
| 6 | 4-Bromobenzaldehyde | Phenylacetylene | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 6 | 88 |
| 7 | Iodobenzene | 1-Heptyne | Pd(OAc)₂ (0.2) / dtbpf-Cu complex (0.1) | - | Et₃N | DMF | 80 | 4 | 90 |
Note: The dtbpf-Cu complex serves as both a source of the dtbpf ligand and the copper co-catalyst.
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from the work of Trivedi et al. and is representative of a copper-catalyzed Sonogashira coupling where the dtbpf ligand is introduced via a copper complex.[1][2]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%)
-
Copper(I)-dtbpf complex (e.g., [Cu₄(µ₃-Cl)₄(µ-dtbpf)₂], 0.001 mmol, 0.1 mol% of the dimeric complex)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, terminal alkyne, palladium(II) acetate, and the copper(I)-dtbpf complex.
-
Add anhydrous DMF followed by triethylamine via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.
Applications in Drug Development and Materials Science
The Sonogashira coupling reaction is a cornerstone in the synthesis of a wide array of complex molecules with significant applications.
-
Drug Discovery: This reaction is instrumental in the synthesis of various biologically active compounds and pharmaceutical intermediates.[3] For instance, it has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and altinicline, a nicotinic receptor agonist with potential applications in treating neurological disorders.[3] The ability to form carbon-carbon bonds under mild conditions makes it suitable for late-stage functionalization of complex drug candidates.
-
Organic Materials: The Sonogashira coupling is extensively used to create conjugated polymers and organic materials with interesting photophysical and electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.
-
Nanomaterials: The construction of well-defined carbon-rich nanostructures and molecular scaffolds often relies on the precision of the Sonogashira coupling.
Signaling Pathways and Logical Relationships
In the context of drug development, the products of Sonogashira couplings can act as inhibitors or modulators of various signaling pathways. For example, a synthesized compound might inhibit a specific kinase, thereby blocking a downstream signaling cascade implicated in a disease.
References
- 1. Syntheses, characterization, and structural studies of copper(I) complexes containing 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses, characterization, and structural studies of copper(i) complexes containing 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing the DBtPF Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in palladium-catalyzed cross-coupling reactions. This compound is a bulky, electron-rich ferrocene-based phosphine ligand that has demonstrated significant utility in facilitating a range of cross-coupling reactions, offering high yields and broad substrate compatibility. This guide focuses on its application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Introduction to this compound in Cross-Coupling
This compound's unique structural and electronic properties, characterized by the sterically demanding tert-butyl groups on the phosphorus atoms and the ferrocene backbone, contribute to its effectiveness as a ligand in palladium catalysis. These features promote the formation of catalytically active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination, leading to efficient catalytic turnover.
Sonogashira Coupling
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes, is effectively catalyzed by palladium complexes bearing the this compound ligand. The use of this compound has been shown to be successful for the coupling of both activated and non-activated aryl halides.
Substrate Scope for Sonogashira Coupling
The palladium-DBtPF catalytic system has demonstrated broad applicability in Sonogashira coupling reactions, with reported yields ranging from moderate to excellent (58-99%)[1]. The system is effective for the coupling of a variety of aryl halides with terminal alkynes.
| Aryl Halide | Alkyne | Product | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 95 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 99 |
| 4-Bromotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 92 |
| 2-Bromopyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 78 |
| 1-Iodonaphthalene | 1-Heptyne | 1-(Hept-1-yn-1-yl)naphthalene | 88 |
Table 1: Representative examples of Sonogashira coupling reactions using a Pd/DBtPF catalyst system.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium/DBtPF catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), this compound (1.1-2.2 mol%), and CuI (1-5 mol%).
-
Add the aryl halide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene, 5 mL per mmol of aryl halide).
-
Add the base (e.g., Et₃N, 2-3 equiv).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of bulky and electron-rich phosphine ligands like this compound is crucial for achieving high efficiency in these reactions, particularly with challenging substrates. A combination of Pd(OAc)₂ and this compound has been reported to be highly effective, yielding excellent results (81-99%).
Substrate Scope for Suzuki-Miyaura Coupling
| Aryl Halide/Triflate | Boronic Acid/Ester | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitro-1,1'-biphenyl | 95 |
| 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 85 |
| 4-Biphenyl triflate | 4-Acetylphenylboronic acid | 4'-Acetyl-[1,1'-biphenyl]-4-yl-phenylmethanone | 92 |
| 1-Bromo-3,5-dimethylbenzene | Naphthylboronic acid | 3,5-Dimethyl-1-(naphthalen-1-yl)benzene | 90 |
| 4-Chloroanisole | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 88 |
Table 2: Representative examples of Suzuki-Miyaura coupling reactions using a Pd/DBtPF catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester using a palladium/DBtPF catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Aryl halide or triflate
-
Boronic acid or boronic ester
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and this compound (1.1-2.2 mol%).
-
Add the aryl halide or triflate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2-3 equiv).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or GC/MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While the closely related ferrocene-based ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been widely used in this reaction, the application of the more sterically hindered this compound has been less explored. In some specific cases, such as in aqueous micellar systems, the use of this compound did not lead to successful coupling, suggesting that the choice of ligand is highly dependent on the specific reaction conditions and substrates. However, for certain substrate combinations, bulky ferrocenyl phosphine ligands can be effective.
Substrate Scope for Buchwald-Hartwig Amination
Due to the limited specific data for this compound in Buchwald-Hartwig aminations, the following table provides a general representation of the types of couplings where bulky ferrocenyl phosphine ligands might be applicable. It is important to note that reaction optimization is often necessary.
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 75 |
| 1-Chloro-4-methoxybenzene | Morpholine | 4-(4-Methoxyphenyl)morpholine | 68 |
| 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 72 |
| 1-Iodo-3-nitrobenzene | n-Hexylamine | N-(3-Nitrophenyl)hexan-1-amine | 80 |
| 4-Chlorobenzonitrile | Diethylamine | 4-(Diethylamino)benzonitrile | 65 |
Table 3: Representative examples of potential Buchwald-Hartwig amination reactions where a bulky ferrocenyl phosphine ligand like this compound could be employed.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination and may require optimization for specific substrates when using the this compound ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)
-
Aryl halide
-
Amine
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with the palladium precursor (1-2 mol%), this compound (1.1-2.2 mol%), and the base (1.2-1.5 equiv).
-
Add the aryl halide (1.0 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Finally, add the amine (1.1-1.2 equiv).
-
Seal the flask and heat the reaction mixture with stirring at the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for the cross-coupling reactions described.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Dibenzothiophene-Based Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the use of dibenzothiophene-based phosphine (DBtPF) ligands in palladium-catalyzed cross-coupling reactions. The information is targeted toward researchers, scientists, and drug development professionals seeking to utilize these ligands in their synthetic endeavors.
Introduction
Dibenzothiophene-based phosphine ligands are a class of organophosphorus compounds that have gained attention in the field of catalysis due to their unique structural and electronic properties. The rigid dibenzothiophene backbone can provide thermal stability to the catalyst, while the phosphine moieties act as effective ligands for transition metals, particularly palladium. These ligands have been successfully employed in a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
One notable example of a dibenzothiophene-based phosphine ligand is 4,6-bis(diphenylphosphinomethyl)dibenzothiophene , which can act as a pincer ligand. The specific catalyst loading and reaction conditions can vary depending on the nature of the substrates and the desired transformation. Below are representative examples and protocols for the application of such ligands in common cross-coupling reactions.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of dibenzothiophene-based phosphine ligands can enhance the efficiency and substrate scope of this reaction.
Catalyst Loading and Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a dibenzothiophene-based phosphine ligand.
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) Acetate) |
| Ligand | Dibenzothiophene-based phosphine ligand |
| Catalyst Loading (Pd) | 0.5 - 2 mol% |
| Ligand to Pd Ratio | 1:1 to 2:1 |
| Substrates | Aryl Halides and Arylboronic Acids |
| Base | K₃PO₄ (Potassium Phosphate) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the dibenzothiophene-based phosphine ligand (1.2 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the Schlenk tube and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of aniline and arylamine derivatives. Dibenzothiophene-based phosphine ligands can facilitate this transformation with high efficiency.
Catalyst Loading and Reaction Conditions
The following table outlines typical conditions for the Buchwald-Hartwig amination of an aryl bromide with an amine using a palladium catalyst and a dibenzothiophene-based phosphine ligand.
| Parameter | Condition |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Dibenzothiophene-based phosphine ligand |
| Catalyst Loading (Pd) | 1 - 3 mol% |
| Ligand to Pd Ratio | 1.2:1 to 2.5:1 |
| Substrates | Aryl Halides and Amines |
| Base | NaOt-Bu (Sodium tert-butoxide) |
| Solvent | Toluene or THF |
| Temperature | 80 - 120 °C |
| Reaction Time | 8 - 24 hours |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the dibenzothiophene-based phosphine ligand (3.6 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene).
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Follow the reaction progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired arylamine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Safety Precautions
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents: Anhydrous solvents should be used to prevent catalyst deactivation.
-
Reagents: Handle all chemicals, especially organometallic reagents and volatile organic solvents, in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Disclaimer: The provided protocols are general guidelines. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always refer to the primary literature for detailed procedures and safety information.
Application Notes and Protocols for DBtPF as a Pre-catalyst in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) as a ligand in palladium-catalyzed carbon-carbon (C-C) bond formation reactions. The air-stable pre-catalyst, [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (denoted as PdCl₂(dtbpf)), is a versatile and highly effective catalyst for various cross-coupling reactions, including the α-arylation of ketones, Suzuki-Miyaura coupling, and Negishi coupling.[1] Its bulk and electron-rich nature facilitates key steps in the catalytic cycle, leading to high yields and broad functional group tolerance.
Overview of this compound in Palladium-Catalyzed Cross-Coupling
This compound is a ferrocene-based bisphosphine ligand known for its large bite angle and steric bulk, which are crucial for promoting efficient reductive elimination, the final step in many cross-coupling catalytic cycles.[2][3][4] The pre-catalyst PdCl₂(dtbpf) offers the advantage of being air and moisture stable, simplifying reaction setup compared to generating the active catalyst in situ.[4]
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) species, generated from the Pd(II) pre-catalyst, undergoes oxidative addition to an organic halide (R-X).[3][5]
-
Transmetalation: The organometallic reagent (e.g., organoboron in Suzuki-Miyaura or organozinc in Negishi coupling) transfers its organic group to the palladium center.[3][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[3][5]
Pre-catalyst Activation
The Pd(II) pre-catalyst, PdCl₂(dtbpf), must be reduced to the catalytically active Pd(0) species to initiate the catalytic cycle. This activation is typically achieved in situ through the action of a base and, in some cases, one of the coupling partners or an alcohol solvent.[2][6][7] A common pathway involves the formation of a palladium(II) intermediate which then undergoes reductive elimination to yield the Pd(0) complex.[2]
Application in α-Arylation of Ketones
The PdCl₂(dtbpf) pre-catalyst is highly effective for the α-arylation of ketones with both aryl bromides and chlorides, providing excellent yields under relatively mild conditions.[2][3][4] This reaction is a powerful tool for the synthesis of α-aryl ketones, which are important structural motifs in pharmaceuticals and natural products.
Quantitative Data for α-Arylation of Ketones
| Entry | Aryl Halide | Ketone | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Propiophenone | 2 | NaOtBu | THF | 60 | 3 | 88 (conversion) | [4] |
| 2 | 4-Bromoanisole | Propiophenone | 0.1 | NaOtBu | Dioxane | 100 | 18 | 95 | [4] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Acetophenone | 1 | NaOtBu | Toluene | 80 | 16 | 92 | [4] |
| 4 | 2-Chlorotoluene | 2-Methyltetralone | 2 | NaOtBu | THF | 60 | 18 | 91 | [4] |
Experimental Protocol: α-Arylation of Propiophenone with 4-Chlorotoluene
Materials:
-
PdCl₂(dtbpf) (2 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Propiophenone (1.1 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add PdCl₂(dtbpf) (0.02 mmol), sodium tert-butoxide (1.1 mmol), and a magnetic stir bar.
-
Add anhydrous THF (3 mL) to the tube.
-
Add 4-chlorotoluene (1.0 mmol) and propiophenone (1.1 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion (typically 3 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, commonly referred to as [PdCl₂(dtbpf)], in C-N bond formation reactions. This air-stable palladium precatalyst is highly effective for the Buchwald-Hartwig amination of aryl and heteroaryl halides and sulfonates, a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds.
Introduction
1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride is a versatile and highly active catalyst precursor for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and, most notably for these notes, the Buchwald-Hartwig amination.[1] The bulky and electron-rich di-tert-butylphosphino ferrocene ligand facilitates the key steps of the catalytic cycle, enabling the coupling of a wide range of amines with aryl and heteroaryl electrophiles, often under milder conditions than first-generation catalysts. The pre-formed nature of this catalyst offers advantages in terms of ease of handling, air stability, and reproducibility of results.[1]
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction generally involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate in the presence of a base.
Catalytic Cycle and Experimental Workflow
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with DBtPF
Welcome to the technical support center for chemists utilizing 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction yield low when using the this compound ligand?
Low yields in Suzuki reactions with this compound can stem from several factors. Common culprits include inefficient generation of the active Pd(0) catalyst, slow reaction kinetics, or the presence of oxygen leading to side reactions like homocoupling. Additionally, issues such as protodeboronation (hydrolysis of the boronic acid) can reduce the concentration of your nucleophile. Careful optimization of the reaction conditions, including the base, solvent, and temperature, is often necessary.
Q2: What are the advantages of using this compound over other phosphine ligands?
This compound is a bulky and electron-rich phosphine ligand. This steric bulk and electron-donating nature can stabilize the monoligated L1Pd intermediates, which are key species in the catalytic cycle. This stabilization can lead to faster rates of both oxidative addition and reductive elimination, ultimately improving the efficiency and selectivity of the cross-coupling reaction. These properties make this compound particularly effective for coupling challenging substrates, such as unactivated aryl chlorides and sterically hindered partners.
Q3: How do I choose the right base and solvent for my Suzuki reaction with this compound?
The choice of base and solvent is critical and often interdependent. Aqueous potassium carbonate (K₂CO₃) is a common first choice for a base. For reactions where protodeboronation is a concern, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial. The solvent should be chosen to ensure good solubility of all reactants. While dioxane is a traditional choice, it can be toxic and difficult to remove. Alternatives like 2-methyltetrahydrofuran (MeTHF) offer good phase separation and a wider temperature range. For more polar substrates, acetonitrile (MeCN) or dimethylformamide (DMF) can be effective.
Q4: I am observing significant homocoupling of my aryl halide. What can I do to minimize this side reaction?
Homocoupling is often caused by the presence of oxygen in the reaction mixture. It is crucial to thoroughly degas all solvents, including water, before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period. Ensuring the reaction is run under a consistently inert atmosphere is also essential. Using a bulky ligand like this compound can also help to suppress homocoupling.
Q5: My boronic acid seems to be degrading during the reaction. How can I prevent this?
The degradation of boronic acids, often through protodeboronation, is a common issue, especially under harsh reaction conditions. To mitigate this, you can try using less harsh conditions (e.g., a milder base or lower temperature). Alternatively, using more stable boronate derivatives such as boronic acid pinacol esters (BPin) can be an effective strategy.
Troubleshooting Guide
Problem: Low or No Product Formation
This is one of the most common issues encountered. The following workflow can help diagnose and resolve the problem.
Problem: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data often points to specific side reactions.
Data on Reaction Condition Optimization
The following table summarizes the effect of different bases and solvents on the yield of a Suzuki-Miyaura coupling reaction using a bulky, electron-rich ferrocenylphosphine ligand similar to this compound. This data can serve as a starting point for your own reaction optimization.
| Entry | Palladium Source | Ligand | Base (equivalents) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | K₃PO₄ (2.0) | DMF | 120 | 12 | 81-99 |
| 2 | Pd(OAc)₂ | This compound | K₃PO₄ (2.0) | DMF/H₂O (9:1) | 120 | 12 | 85-99 |
| 3 | Pd(OAc)₂ | This compound | K₃PO₄ (2.0) | EtOH/H₂O (9:1) | 120 | 12 | 88-99 |
| 4 | Pd(OAc)₂ | This compound | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | Varies |
| 5 | Pd(OAc)₂ | This compound | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 110 | 16 | Varies |
Note: Yields are often substrate-dependent. This table should be used as a general guide for selecting initial screening conditions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling using a Pd/DBtPF Catalyst System
This protocol provides a general starting point. The specific amounts of reagents, solvent volumes, temperature, and reaction time should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)
-
This compound (0.012-0.06 mmol, 1.2-6 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water, DMF, MeTHF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the Pd(OAc)₂ and this compound in a small amount of the reaction solvent. Stir for a few minutes to allow for pre-formation of the catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Place the reaction flask in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to obtain the desired biaryl product.
This technical support center provides a foundation for improving your Suzuki reactions with this compound. Remember that empirical optimization is often key to achieving the best results for your specific application.
Technical Support Center: Purification of Products from DBtPF-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by di-tert-butylphosphine ferrocene (DBtPF) ligands.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the workup and purification of products from this compound-catalyzed reactions.
1. Difficulty Removing Residual Palladium Catalyst
Question: My purified product is still contaminated with palladium. How can I effectively remove it?
Answer: Residual palladium can be present in various forms (e.g., Pd(0), Pd(II)) and may require a multi-step approach for effective removal.
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove a significant portion of the insoluble palladium species.[1]
-
Aqueous Washes: Perform aqueous washes with solutions that can complex with palladium. A saturated aqueous solution of ammonium chloride can be effective. For some products, a dilute acid wash (e.g., 1M HCl) can help partition palladium salts into the aqueous layer.
-
Scavengers: If palladium contamination persists after chromatography, consider using a scavenger. These are solid-supported or soluble reagents that selectively bind to palladium.
-
Thiol-Based Scavengers: Thiol-functionalized silica or polymers are effective at scavenging palladium.
-
2,4,6-Trimercaptotriazine (TMT): TMT and its salts are highly effective at precipitating palladium.[2] Treatment of the crude product with TMT followed by filtration can significantly reduce palladium levels.
-
-
Activated Charcoal: Stirring the crude product solution with activated charcoal can adsorb residual palladium. However, be aware that this may also lead to some loss of the desired product.
Logical Flow for Palladium Removal:
Caption: Troubleshooting workflow for removing residual palladium.
2. Presence of a Persistent, Polar Impurity
Question: After chromatography, I have an impurity that co-elutes with or is very close to my product on the TLC plate. I suspect it's the phosphine oxide of the this compound ligand. How can I remove it?
Answer: The byproduct di-tert-butylphosphine ferrocene oxide (this compound=O) is a common impurity in these reactions. Its polarity can be similar to that of many desired products, making chromatographic separation challenging.
-
Solvent Precipitation: The solubility of bulky phosphine oxides is often significantly lower in non-polar solvents.
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Add a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) dropwise to precipitate the phosphine oxide.
-
Cool the mixture in an ice bath or freezer to maximize precipitation.
-
Filter to remove the solid phosphine oxide. This process may need to be repeated.
-
-
Acid-Base Extraction: If your product is not acid-sensitive, you can sometimes exploit the basicity of the phosphine oxide. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) may protonate the phosphine oxide, increasing its aqueous solubility.
-
Complexation with Metal Salts: Similar to triphenylphosphine oxide, bulky phosphine oxides can form complexes with metal salts like zinc chloride (ZnCl₂).[3]
-
Dissolve the crude mixture in a polar solvent like ethanol.
-
Add a stoichiometric amount of ZnCl₂ relative to the estimated amount of phosphine oxide.
-
Stir for a few hours at room temperature. The phosphine oxide-zinc complex should precipitate and can be removed by filtration.[3]
-
3. Product Degradation or Low Yield After Workup
Question: My yields are consistently low, or I see decomposition of my product after the workup. What could be the cause?
Answer: Product instability during workup can be due to sensitivity to air, acid, or base.
-
Air Sensitivity: If your product is air-sensitive, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.
-
Acid/Base Sensitivity: If your product contains acid- or base-labile functional groups, use neutral aqueous washes (e.g., brine) and avoid acidic or basic scavengers. Use silica gel that has been neutralized with a base like triethylamine before chromatography.
-
Emulsion Formation: Emulsions during aqueous extraction can lead to product loss. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite®.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in a this compound-catalyzed reaction?
A1: Besides your starting materials and desired product, common impurities include:
-
Residual Palladium: From the catalyst.
-
This compound Oxide: Formed from the oxidation of the this compound ligand.
-
Homocoupling Products: From the coupling of two molecules of the same starting material.
-
Dehalogenation/Protodeboronation Products: Where a halide or boronic acid/ester group is replaced by a hydrogen atom.
-
Unreacted Starting Materials: Incomplete conversion.
Q2: How much residual palladium is acceptable in my final product?
A2: The acceptable level of palladium depends on the intended application of your compound. For early-stage research, levels below 100 ppm may be acceptable. However, for compounds intended for biological screening or as active pharmaceutical ingredients (APIs), much stricter limits are imposed by regulatory bodies, often in the low ppm range.[4]
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of different purification methods in reducing palladium content, based on a study of various palladium-catalyzed reactions. While not specific to this compound, it provides a general guideline.
| Purification Method | Average Residual Palladium (ppm) | Range of Residual Palladium (ppm) |
| Aqueous Workup Only | ~2500 | |
| Column Chromatography | ~150 | |
| Column Chromatography + Scavenging Resin | <50 |
*LOD: Limit of Detection. Data adapted from a pilot study on various palladium-catalyzed reactions.[2]
Q3: Can I recycle the this compound ligand or the palladium catalyst?
A3: While technically possible, recycling the catalyst from a homogeneous reaction is often challenging and may not be cost-effective on a laboratory scale. The palladium and ligand would need to be separated from the product and byproducts and then regenerated into their active form. For industrial processes, catalyst recovery and recycling are more common.
III. Experimental Protocols
Protocol 1: General Workup and Purification Procedure
This protocol is a starting point and may need to be adapted based on the specific properties of your product.
-
Reaction Quench: Once the reaction is complete (monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove inorganic salts).
-
Saturated aqueous ammonium chloride (to help remove palladium).
-
Brine (to aid in phase separation and remove residual water).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Workflow for General Purification:
Caption: A standard workflow for product purification.
Protocol 2: Removal of this compound Oxide by Precipitation
-
Concentration: Concentrate the crude product containing the phosphine oxide.
-
Dissolution: Dissolve the residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or toluene).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring. The phosphine oxide should begin to precipitate.
-
Cooling: Cool the mixture to 0°C or lower for at least one hour to maximize precipitation.
-
Filtration: Filter the mixture, washing the collected solid with cold non-polar solvent.
-
Concentration of Filtrate: The filtrate, which contains the desired product, can then be concentrated and subjected to further purification if necessary.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1`-Bis(di-tert-butylphosphino)ferrocene | DTBPF | C26H44FeP2 - Ereztech [ereztech.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride
Welcome to the technical support center for 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride (also known as Pd(dtbpf)Cl₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the activation and use of this versatile palladium pre-catalyst in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride?
A1: 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride is a palladium(II) complex that serves as a pre-catalyst in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[1][2][3] It is valued for its air-stability and high activity, which is imparted by the bulky and electron-rich di-tert-butylphosphino ferrocene ligand.
Q2: Does this pre-catalyst require activation?
A2: Yes. As a Pd(II) pre-catalyst, it needs to be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This activation is typically achieved under the basic reaction conditions in the presence of a suitable reducing agent, which can be one of the reaction components like an amine, phosphine, or solvent.
Q3: What are the typical reaction conditions for using this pre-catalyst?
A3: The reaction conditions are highly dependent on the specific cross-coupling reaction being performed. However, they generally involve an organic solvent (e.g., toluene, dioxane, THF), a base (e.g., sodium tert-butoxide, potassium carbonate, cesium carbonate), and elevated temperatures. The catalyst loading is typically low, ranging from 0.5 to 5 mol%.
Q4: How should I store the pre-catalyst?
A4: 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride is an air-stable solid.[2][4] However, to ensure its longevity and performance, it is recommended to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon), especially after the container has been opened.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low conversion of starting material | 1. Incomplete activation of the pre-catalyst: The Pd(II) to Pd(0) reduction is not occurring efficiently. | - Ensure your reagents and solvent are anhydrous and deoxygenated, as oxygen can deactivate the catalyst. - Consider adding a small amount of a reducing agent if the reaction conditions do not inherently favor reduction. - Increase the reaction temperature to facilitate activation. |
| 2. Inactive catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of the pre-catalyst. - Visually inspect the catalyst; it should be a free-flowing powder. | |
| 3. Poor choice of base or solvent: The base may not be strong enough, or the solvent may not be appropriate for the specific reaction. | - Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). - Try a different solvent system (e.g., toluene, dioxane, THF, or a mixture). | |
| Formation of side products (e.g., homocoupling) | 1. Presence of oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| 2. Catalyst decomposition: The active catalyst may be decomposing, leading to the formation of palladium black and undesired side reactions. | - Lower the reaction temperature. - Decrease the catalyst loading. - Ensure proper stirring to avoid localized heating. | |
| Reaction mixture turns black immediately | 1. Rapid catalyst decomposition: This can indicate that the active catalyst is not stable under the reaction conditions. | - This can be normal for some palladium-catalyzed reactions. However, if accompanied by low yield, consider the points for catalyst decomposition above. |
| Difficulty in product purification | 1. Residual palladium: The product may be contaminated with palladium residues. | - During workup, consider washing the organic layer with an aqueous solution of a sulfur-based ligand (e.g., thiourea) to scavenge palladium. - Filtration through a pad of celite or silica gel can also help remove palladium black. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride.
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, base, and 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The reaction progress can be monitored by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 3 mol% | Higher loadings may be required for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures can promote faster reaction rates but may also lead to catalyst decomposition. |
| Reaction Time | 2 - 24 hours | Monitor the reaction progress to determine the optimal time. |
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Aryl chlorides may require higher catalyst loadings than aryl bromides or iodides. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong bases are typically required. |
| Solvent | Toluene, Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the coupling partners. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress to determine the optimal time. |
Visualizations
Caption: In-situ activation workflow for the Pd(II) pre-catalyst.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1,1 -Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II) 98 95408-45-0 [sigmaaldrich.com]
- 3. 1,1'-Bis (di-t-butylphosphino)ferrocene palladium dichloride, | 95408-45-0 [chemicalbook.com]
- 4. Pd 118: PdCl2(dtbpf) | CAS 95408 45 0 | Johnson Matthey [matthey.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Reactions
Welcome to the technical support center for Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your C-N coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in a Buchwald-Hartwig reaction?
A1: The most common indicators of catalyst deactivation include:
-
Sluggish or stalled reactions: The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
-
Formation of palladium black: The appearance of a black precipitate is a strong indication that the palladium catalyst has agglomerated and is no longer in its active, soluble form.[1]
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions can point to catalyst instability.
-
Formation of side products: An increase in byproducts, such as hydrodehalogenation of the aryl halide or homocoupling of the starting materials, can suggest that the desired catalytic cycle is being disrupted.
Q2: How does the choice of ligand affect catalyst stability?
A2: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Key factors include:
-
Steric Bulk: Bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos), promote the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination, thus improving catalyst efficiency and stability.[2]
-
Electron-donating properties: Electron-rich ligands enhance the electron density at the palladium center, which can facilitate oxidative addition and stabilize the catalytic intermediates.
-
Chelation: Bidentate ligands can offer greater stability to the palladium complex compared to monodentate ligands, though this can sometimes slow down the reaction rate.
Q3: Can the base cause catalyst deactivation?
A3: Yes, the choice and quality of the base are critical.
-
Strong bases (e.g., NaOtBu, KOtBu, LHMDS): While often necessary for efficient deprotonation of the amine, strong bases can also promote side reactions, such as ligand degradation or reaction with base-sensitive functional groups on the substrates, which can lead to catalyst deactivation.[3]
-
Weaker bases (e.g., K₃PO₄, Cs₂CO₃): These are often better tolerated by sensitive substrates but may require higher reaction temperatures, which can also lead to thermal degradation of the catalyst. The particle size and solubility of inorganic bases can also impact the reaction rate.[3][4]
Q4: What is palladium black, and how can I prevent its formation?
A4: Palladium black is finely divided, elemental palladium that has precipitated out of solution. Its formation signifies catalyst decomposition and loss of catalytic activity.[1] To prevent its formation:
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) species, leading to the formation of palladium oxides and subsequent precipitation.[1] Degassing solvents and using proper inert atmosphere techniques (e.g., Schlenk line) are crucial.
-
Use appropriate ligands: A well-chosen ligand will stabilize the palladium catalyst and keep it in the soluble, active form.
-
Control the temperature: Excessive heat can accelerate catalyst decomposition.
-
Use pre-catalysts: Pre-formed palladium complexes (precatalysts) are often more stable and lead to a more controlled generation of the active catalytic species, reducing the likelihood of palladium black formation.[3]
Q5: Are there any solvents that should be avoided?
A5: Yes, certain solvents can inhibit the reaction by coordinating to the palladium center. Chlorinated solvents and coordinating solvents like acetonitrile and pyridine should generally be avoided.[5] Aprotic, nonpolar solvents like toluene and dioxane are commonly used, but their polarity can influence reaction rates and catalyst stability.[6]
Troubleshooting Guide
Issue 1: The reaction is sluggish or has stalled.
This is a common issue that can be attributed to several factors related to the catalyst's health.
Troubleshooting Workflow for Sluggish/Stalled Reactions
Caption: A stepwise guide to troubleshooting slow or stalled Buchwald-Hartwig reactions.
Detailed Steps:
-
Verify the Inert Atmosphere: Oxygen is a known inhibitor of the catalytic cycle. Ensure that all solvents have been properly degassed and that the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.
-
Assess Reagent Purity: Impurities in the starting materials, base, or ligand can poison the catalyst. Ensure all reagents are of high purity and are handled under anhydrous and anaerobic conditions where necessary.
-
Optimize the Ligand: For challenging substrates, a different ligand may be required. For example, sterically hindered substrates may benefit from bulkier ligands. A screening of different ligands can often identify a more robust catalyst system for your specific reaction.
-
Re-evaluate the Base: If you are using a strong base with a sensitive substrate, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. Conversely, if you are using a weak base and the reaction is slow, a stronger base might be necessary, provided your substrates can tolerate it.
-
Adjust the Temperature: High temperatures can lead to thermal degradation of the catalyst. If you suspect this is the case, try running the reaction at a lower temperature for a longer period. If using a weaker base, a moderate increase in temperature might be needed to achieve a reasonable reaction rate.
-
Switch to a Pre-catalyst: If you are generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available, air- and moisture-stable precatalyst. These often provide more reproducible results and can lead to a more active and stable catalyst.[3]
Issue 2: Palladium black has precipitated from the reaction mixture.
The formation of palladium black is a clear sign of catalyst decomposition.
Catalyst Deactivation Pathway Leading to Palladium Black
Caption: Simplified pathway from an active catalyst to inactive palladium black.
Preventative Measures:
-
Improve Inert Atmosphere Technique: Rigorously degas all solvents and ensure a leak-free reaction setup to minimize oxygen exposure.
-
Ligand-to-Palladium Ratio: In some cases, a slight excess of the ligand can help to stabilize the catalyst and prevent agglomeration.
-
Use of Additives: In certain situations, additives can help to stabilize the catalyst or scavenge impurities that might promote decomposition.
Data on Catalyst Components
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |
| NaOtBu | ~19 | Toluene, Dioxane, THF | High reactivity, often allows for lower catalyst loadings and reaction temperatures.[3] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[7] Can promote side reactions. |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, high reactivity. | Incompatible with base-sensitive functional groups.[7] |
| LHMDS | ~26 | THF, Toluene | Can be used with substrates containing protic functional groups. | Air-sensitive solid, can be more expensive. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene, t-BuOH | Good for base-sensitive substrates, generally well-tolerated. | Often requires higher reaction temperatures. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Mild base, good for sensitive substrates. Good solubility in some organic solvents.[3] | May require higher temperatures and longer reaction times. The presence of water can sometimes be beneficial.[8] |
Experimental Protocols
Protocol 1: In-situ Monitoring of a Buchwald-Hartwig Reaction using ³¹P NMR Spectroscopy
This protocol allows for the identification of the active catalyst, off-cycle species, and ligand degradation products.
Materials:
-
J. Young NMR tube
-
Anhydrous, deuterated solvent (e.g., toluene-d₈, THF-d₈)
-
Internal standard (e.g., triphenylphosphine oxide)
-
All reaction components (aryl halide, amine, base, palladium source, ligand)
Procedure:
-
Prepare the NMR tube: Under an inert atmosphere (in a glovebox), add the palladium source, ligand, base, aryl halide, amine, and internal standard to the J. Young NMR tube.
-
Add the solvent: Add the anhydrous, deuterated solvent to the NMR tube via syringe.
-
Acquire initial spectrum: Take a ³¹P NMR spectrum at room temperature before heating the reaction. This will serve as the t=0 reference.
-
Heat the reaction: Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe.
-
Monitor the reaction: Acquire ³¹P NMR spectra at regular intervals.
-
Analyze the spectra:
-
The active catalyst will have a characteristic chemical shift.
-
The formation of new peaks may indicate the formation of off-cycle species.
-
A decrease in the intensity of the ligand signal and the appearance of new signals (e.g., corresponding phosphine oxide) can indicate ligand degradation.
-
Protocol 2: Regeneration of Palladium Black
This is a general guideline for the regeneration of palladium black to a more active form. The effectiveness of this procedure may vary depending on the nature of the impurities and the history of the catalyst.
Materials:
-
Palladium black recovered from a reaction
-
A suitable solvent (e.g., ethanol, water)
-
A reducing agent (e.g., hydrazine hydrate, sodium borohydride)
-
Inert atmosphere setup
Procedure:
-
Isolate the palladium black: Separate the palladium black from the reaction mixture by filtration. Wash with a suitable solvent to remove any adsorbed organic compounds.
-
Suspend the palladium black: Under an inert atmosphere, suspend the palladium black in a suitable solvent in a flask equipped with a stir bar.
-
Add the reducing agent: Slowly add a solution of the reducing agent to the suspension. The reaction may be exothermic.
-
Stir the mixture: Stir the mixture at room temperature or with gentle heating for several hours.
-
Isolate the regenerated catalyst: Once the reduction is complete, carefully isolate the regenerated palladium catalyst by filtration. Wash thoroughly with deoxygenated water and then with a suitable organic solvent (e.g., ethanol, acetone).
-
Dry the catalyst: Dry the regenerated catalyst under vacuum.
Disclaimer: This regeneration procedure should be performed with caution, as some reducing agents are hazardous. Always consult the relevant safety data sheets and perform the reaction in a well-ventilated fume hood. The activity of the regenerated catalyst may not be fully restored.
References
- 1. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions for Dibenzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzothiophene (DBT) and its derivatives, such as Dibenzothiophene-S-oxide (DBTO). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction time and temperature for synthesis and applications involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of Dibenzothiophene S-oxide (DBTO)?
The optimal temperature for the synthesis of Dibenzothiophene S-oxide can vary depending on the specific reaction pathway. For the electrophilic cyclization of 2-bromoaryl sulfinate esters to form DBTO, a significant improvement in yield has been observed when the reaction is conducted at 0 °C. It is important to note that at -40 °C, no reaction was observed to take place.[1]
Q2: How does reaction time affect the oxidation of Dibenzothiophene (DBT)?
In the oxidative desulfurization of DBT, reaction time is a critical parameter. Studies have shown that the maximum removal efficiency of DBT can be achieved in as little as 0.75 hours under optimized conditions.[2] Extending the reaction time beyond this optimum may not lead to a significant increase in conversion and could potentially lead to the formation of side products.
Q3: Can microwave irradiation be used to optimize reaction conditions?
Yes, microwave irradiation is a non-conventional method that can dramatically reduce reaction times and increase the yield of desired products by minimizing the formation of byproducts.[3] This technique has been successfully applied in Suzuki-Miyaura cross-coupling reactions, which are relevant to the synthesis of functionalized dibenzothiophenes.[4][5]
Q4: What are common issues encountered during the synthesis of DBTO derivatives?
A common challenge in the synthesis of functionalized dibenzothiophene S-oxides is the difficulty of the conventional method, which involves thiophene ring formation followed by S-oxidation.[4] A newer, more efficient two-step method involving Suzuki-Miyaura coupling followed by intramolecular electrophilic sulfinylation has been developed to overcome these challenges.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in DBTO synthesis | Reaction temperature is too low. | For the electrophilic cyclization method, increase the temperature to 0 °C. No reaction occurs at -40 °C.[1] |
| Inefficient reaction method. | Consider using a two-step method involving Suzuki-Miyaura coupling and subsequent electrophilic cyclization for a more efficient synthesis of diverse DBTO derivatives.[1][4] | |
| Slow reaction rate in DBT oxidation | Suboptimal reaction time. | Optimize the reaction time. For certain oxidative desulfurization reactions, the optimal time can be as short as 0.75 hours.[2] |
| Inefficient heating method. | Employ microwave irradiation to potentially reduce reaction times and improve yields.[3] | |
| Formation of side products | Prolonged reaction time or non-optimal temperature. | Carefully control the reaction time and temperature to minimize the formation of unwanted byproducts. For DBT oxidation, an optimal temperature range of 50-60 °C has been identified.[2] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzothiophene S-oxide via Electrophilic Cyclization
This protocol is based on a method for the efficient preparation of dibenzothiophene S-oxides.[1][5]
Materials:
-
2-Bromoaryl sulfinate ester
-
Arylboronic acid
-
Palladium catalyst (e.g., (amphos)2PdCl2)
-
Base (e.g., K3PO4)
-
Solvent (e.g., 1,4-dioxane/H2O)
-
Activator (e.g., Tf2O)
-
2,6-di(t-butyl)pyridine
Procedure:
-
Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine the 2-bromoaryl sulfinate ester, arylboronic acid, palladium catalyst, and base in the solvent.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress until completion.
-
-
Electrophilic Cyclization:
-
To the resulting sulfinate ester from the previous step, add the activator (e.g., Tf2O) and 2,6-di(t-butyl)pyridine as a base.
-
Cool the reaction mixture to 0 °C and stir for 1 hour.[1]
-
Upon completion, proceed with standard workup and purification procedures to isolate the dibenzothiophene S-oxide.
-
Protocol 2: Oxidative Desulfurization of Dibenzothiophene (DBT)
This protocol is based on the optimization of conditions for the removal of DBT from model fuel oil.[2]
Materials:
-
Dibenzothiophene (DBT) solution in n-dodecane
-
Co(II) porphyrin catalyst
-
Acetonitrile (extracting solvent)
-
Hydrogen peroxide (H2O2) (oxidant)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the DBT solution, Co(II) porphyrin catalyst, and acetonitrile.
-
The recommended ratio of n-dodecane to acetonitrile is 1:1.
-
-
Reaction Conditions:
-
Workup and Analysis:
-
After the reaction, separate the acetonitrile phase containing the oxidized sulfur compounds.
-
Analyze the n-dodecane phase to determine the percentage of DBT removal.
-
Visualizations
Caption: Workflow for the two-step synthesis of Dibenzothiophene S-oxide.
Caption: Key parameters for optimizing the oxidative desulfurization of DBT.
References
- 1. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]
- 5. researchgate.net [researchgate.net]
effect of base and solvent on DBtPF catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in catalytic reactions. The following sections address common issues related to the selection and effect of bases and solvents on catalytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-catalyzed cross-coupling reaction is sluggish or has stalled. What are the most likely causes related to the base and solvent?
A: A sluggish or failed reaction is a common issue that can often be traced back to the reaction conditions. Here are the primary factors to investigate:
-
Base Strength & Solubility: The base is crucial for activating the catalyst and facilitating key steps in the catalytic cycle. If the base is too weak, it may not be effective. More importantly, the solubility of the base in the chosen solvent is critical. An insoluble base will have poor availability and lead to low or no conversion. For instance, while K₃PO₄ is a common choice, its performance can be highly dependent on the solvent system.[1][2]
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Solvent Polarity & Coordinating Ability: The solvent plays a multifaceted role by dissolving reactants, stabilizing intermediates, and in some cases, coordinating to the metal center.[3][4] Aprotic polar solvents like DMF, dioxane, or THF are common, but their effectiveness can vary. In some cases, a switch to an aqueous solvent mixture (e.g., aqueous DMF or EtOH) can dramatically improve results by enhancing the solubility of the base.[1]
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Presence of Water: For certain bases, particularly anhydrous K₃PO₄, a small amount of water can be essential for the reaction to proceed.[2] Conversely, in other systems, rigorously anhydrous conditions are necessary. The role of water is highly context-dependent.
-
Impure Reagents: Solvents and amines should be purified before use to remove impurities that can poison the catalyst.[5]
Q2: I am observing low product yield. How can I optimize the base and solvent to improve it?
A: Low yield is often an optimization problem. Consider the following systematic screening approach:
-
Screen Different Bases: The choice of base can significantly impact yield. If you are using a common base like K₃PO₄, consider trying other options such as Cs₂CO₃, K₂CO₃, or an organic base like DBU. The optimal base will be specific to your substrate combination.
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Screen Different Solvents: The solvent can influence reaction rates and selectivity.[6][7] A good starting point is to test a range of solvents with varying polarities, such as toluene (non-polar), THF (polar aprotic), and DMF (polar aprotic). As noted in the literature, switching from a pure organic solvent like DMF to an aqueous mixture can be highly effective for reactions using this compound.[1]
-
Adjust Concentration: Reaction concentration can affect catalyst stability and reaction rate. Try running the reaction at a higher or lower concentration to see if it impacts the yield.
Q3: My catalyst appears to be decomposing, indicated by the formation of palladium black. What can I do to improve catalyst stability?
A: Catalyst decomposition is a common deactivation pathway.[8][9] The choice of base and solvent can directly influence the stability of the active catalytic species.
-
Ligand Selection: While you are using this compound, ensure it is the optimal ligand. Highly hindered phosphine ligands like this compound are generally effective.[1] An extra equivalent of the ligand relative to the palladium source can sometimes improve catalyst stability.[5]
-
Solvent Choice: Solvents can interact directly with the catalyst.[4] A coordinating solvent might stabilize the catalyst, but it could also compete for active sites. A non-coordinating solvent might lead to higher activity but potentially lower stability.
-
Base-Induced Decomposition: The base itself can sometimes contribute to catalyst decomposition pathways. If you suspect this is the case, screening alternative bases is recommended.
Quantitative Data Summary
The selection of base and solvent has a profound impact on the outcome of this compound-catalyzed reactions. The following table summarizes representative data from a Suzuki-Miyaura coupling reaction to illustrate these effects.
| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | K₃PO₄ | DMF | 100 | 12 | < 5 |
| 2 | Pd(OAc)₂ | K₃PO₄ | DMF/H₂O (10:1) | 100 | 4 | 85 |
| 3 | Pd(OAc)₂ | K₃PO₄ | EtOH/H₂O (10:1) | 80 | 6 | 92 |
| 4 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 5 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 18 | 45 |
Data is representative and synthesized based on literature findings for similar systems.[1]
Experimental Protocols
General Protocol for a this compound-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for optimization. Reactant ratios, temperature, and time should be adjusted based on the specific substrates used.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
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Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) in a small amount of the reaction solvent. Note: Pre-forming the catalyst can sometimes improve results.
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Reaction Setup: Add the catalyst pre-mixture to the reaction vessel. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). This cycle should be repeated three times.
-
Solvent Addition: Add the degassed solvent (e.g., EtOH/H₂O 10:1, 5 mL) to the reaction vessel via syringe.
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Reaction Execution: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (e.g., 6 hours).
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Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a failing this compound-catalyzed reaction.
Caption: Key base and solvent parameters influencing this compound catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Use of DBtPF and Related Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) and its analogs like dtbpf in palladium-catalyzed cross-coupling reactions. The focus is on minimizing common side products to ensure high-yield and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
A1: this compound (1,1'-Bis(di-tert-butylphosphino)ferrocene) is a bulky, electron-rich phosphine ligand. Its steric bulk and electron-donating properties enhance the catalytic activity of palladium, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] These characteristics make it particularly effective for challenging substrates, including aryl chlorides, and can help to minimize certain side reactions.[1]
Q2: What are the most common side products when using this compound and similar phosphine ligands?
A2: The most frequently encountered side products in palladium-catalyzed cross-coupling reactions using phosphine ligands include:
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Homocoupling products: Dimerization of the starting aryl halides or organoboron compounds.[3][4]
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Phosphine oxides: Oxidation of the phosphine ligand, which can deactivate the catalyst.[5][6]
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Dehalogenation/Proto-deborylation: Replacement of a halide on the electrophile or the boron group on the nucleophile with a hydrogen atom.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling often arises from the presence of oxygen.[3] To suppress this side reaction:
-
Rigorous Exclusion of Oxygen: Ensure the reaction vessel is thoroughly purged of air and maintained under an inert atmosphere (e.g., nitrogen or argon).[3][4] A subsurface sparge with nitrogen can be particularly effective.[3]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that may promote homocoupling, without disrupting the primary catalytic cycle.[3][4]
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: While pre-formed palladium complexes with bulky phosphine ligands like [PdCl₂(dtbpf)] are often air-stable, the free phosphine ligands can be sensitive to air and moisture.[7] It is recommended to:
-
Store the ligand under an inert atmosphere.
-
Use freshly opened or properly stored reagents.
-
Handle the ligand using standard air-free techniques (e.g., in a glovebox).
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions using this compound and related ligands.
Issue 1: Low Yield of the Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing of solvents and sparging with an inert gas.[3] - Use a pre-catalyst like [PdCl₂(dtbpf)] which is more stable.[7] - Consider adding a stabilizing co-ligand or additive if catalyst decomposition is suspected. |
| Inefficient Catalyst Generation | - If using a Pd(II) source and the this compound ligand separately, ensure the pre-catalyst formation is efficient. Using a well-defined pre-catalyst is often more reliable.[8] |
| Sub-optimal Reaction Conditions | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. The choice of base and its solubility are critical.[3] - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and side product formation. |
| Impure Starting Materials | - Ensure the purity of your aryl halide and organometallic reagent, as impurities can poison the catalyst.[3] |
Issue 2: High Levels of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Implement rigorous deoxygenation procedures for all solvents and reagents.[3] A common method is multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[3] |
| High Concentration of Pd(II) Species | - Add a mild reducing agent like potassium formate to the reaction mixture to keep the concentration of undesirable Pd(II) species low.[3][4] |
| Sub-optimal Base | - The choice of base can influence the rate of homocoupling. An evaluation of different bases may be necessary. |
Issue 3: Formation of Phosphine Oxide
| Potential Cause | Troubleshooting Steps |
| Trace Oxygen or Peroxides in Solvents | - Use freshly distilled or commercially available anhydrous solvents. Ensure solvents are thoroughly degassed. |
| Air Leak in the Reaction Setup | - Check all seals and joints of the reaction apparatus to ensure a completely inert atmosphere is maintained throughout the reaction. |
| Inherent Instability under Reaction Conditions | - While bulky, electron-rich phosphines are designed for stability, prolonged reaction times at high temperatures can lead to gradual oxidation. Monitor the reaction progress and try to minimize the reaction time. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) Dichloride ([PdCl₂(dtbpf)])
This protocol is adapted from a procedure for the coupling of 4-chloroanisole and phenylboronic acid and serves as a good starting point for optimization.[9][10]
Materials:
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid (1.05-1.5 equiv.)
-
[PdCl₂(dtbpf)] (1.0 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., DMF)
Procedure:
-
To a two-necked flask under an argon atmosphere, add the base, arylboronic acid, [PdCl₂(dtbpf)], and the aryl halide.
-
Add the degassed solvent via syringe.
-
Stir the resulting mixture at the desired temperature (e.g., 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. For example, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1 M HCl) and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions using a dtbpf ligand, highlighting the impact of different bases and solvents on the reaction outcome.
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | DMF | 120 | 15 | >99 | [9][10] |
| Aryl Iodide | Boronic Acid | K₂CO₃ | 1-Propanol/Water | 24 | - | - | [3] |
Note: This table is illustrative. Optimal conditions will vary depending on the specific substrates used.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound ligand.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a logical approach to troubleshooting low yields in a cross-coupling reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) Dichloride 95408-45-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
handling and storage of air-sensitive DBtPF catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive di-tert-butylphosphinoferrocene (DBtPF) palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound catalysts?
A1: To ensure the longevity and reactivity of this compound catalysts, they should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the catalyst in a freezer at temperatures of -20°C. The container should be tightly sealed to prevent exposure to air and moisture.[1]
Q2: How should I handle this compound catalysts during reaction setup?
A2: Due to their air-sensitive nature, all manipulations of this compound catalysts should be performed using inert atmosphere techniques. This includes the use of a glove box or Schlenk line. Glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[2][3] Use dry, degassed solvents for all reactions.
Q3: What are the visual signs of this compound catalyst decomposition?
A3: A key visual indicator of catalyst decomposition is a color change in the reaction mixture. A healthy, active palladium catalyst solution often appears as a clear, homogeneous yellow or orange solution. The formation of a black precipitate, commonly known as "palladium black," is a strong indication of catalyst degradation.[2][3] This change from a transparent yellow to an opaque black suspension signals the precipitation of palladium metal, which is catalytically inactive for most cross-coupling reactions.[2]
Q4: In which solvents are this compound catalysts soluble?
A4: this compound-ligated palladium catalysts are generally soluble in common organic solvents used for cross-coupling reactions such as toluene, dioxane, and tetrahydrofuran (THF). They are typically insoluble in water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Catalyst Decomposition: The catalyst may have been exposed to air or moisture during storage or handling, leading to the formation of inactive palladium black.[2][3] 2. Inadequate Inert Atmosphere: Insufficiently dried glassware or solvents, or leaks in the Schlenk line or glovebox can introduce oxygen, which deactivates the catalyst. 3. Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Common poisons include sulfur-containing compounds and other coordinating species.[4][5] 4. Incorrect Ligand-to-Metal Ratio: For in-situ prepared catalysts, an incorrect ratio of the this compound ligand to the palladium precursor can lead to the formation of less active or inactive species. | 1. Use Fresh Catalyst: Discard any catalyst that appears discolored or has been stored improperly. Start with a fresh batch of catalyst. 2. Improve Inert Technique: Ensure all glassware is rigorously dried. Use freshly distilled or commercially available anhydrous, degassed solvents. Check for leaks in your inert atmosphere setup. 3. Purify Starting Materials: Purify starting materials (e.g., by recrystallization or distillation) to remove potential catalyst poisons. 4. Optimize Ligand:Metal Ratio: If preparing the catalyst in-situ, ensure the correct stoichiometry is used. Pre-formed (this compound)PdX₂ catalysts are often more reliable.[6] |
| Reaction Stalls Before Completion | 1. Thermal Decomposition: High reaction temperatures can lead to catalyst decomposition over time, a process known as sintering.[4] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion, especially with challenging substrates. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can preserve the catalyst's activity over a longer period. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). |
| Formation of Side Products | 1. Incorrect Base: The choice and strength of the base are crucial in many cross-coupling reactions. An inappropriate base can lead to side reactions. 2. Reaction Temperature Too High: Elevated temperatures can sometimes promote undesired side reactions. | 1. Screen Different Bases: Consult the literature for the optimal base for your specific transformation (e.g., K₂CO₃, K₃PO₄, NaOtBu).[7] 2. Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid derivative using a this compound-type catalyst.
| Component | Amount | Notes |
| Aryl Halide | 1.0 mmol | |
| Boronic Acid | 1.2 - 1.5 mmol | |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 mmol | The choice of base is critical and may need optimization. |
| (this compound)PdCl₂ | 0.01 - 0.05 mmol (1-5 mol%) | Catalyst loading may vary depending on substrate reactivity. |
| Solvent (e.g., Dioxane/Water) | 5 - 10 mL | Solvents should be degassed prior to use. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | |
| Time | 2 - 24 hours | Reaction progress should be monitored by TLC, GC, or LC-MS. |
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of an aryl halide with an amine using a palladium catalyst with a biarylphosphine ligand similar to this compound.
| Component | Amount | Notes |
| Aryl Halide | 1.0 mmol | |
| Amine | 1.2 - 1.5 mmol | |
| Base (e.g., NaOtBu) | 1.5 - 2.0 mmol | Strong, non-nucleophilic bases are typically used. |
| Palladium Precursor (e.g., Pd₂(dba)₃) | 0.01 - 0.02 mmol (1-2 mol% Pd) | |
| This compound Ligand | 0.02 - 0.04 mmol (2-4 mol%) | The ligand to palladium ratio is crucial for catalytic activity. |
| Solvent (e.g., Toluene) | 5 - 10 mL | Solvent must be anhydrous and degassed. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | |
| Time | 4 - 24 hours | Reaction progress should be monitored by TLC, GC, or LC-MS. |
Visualizations
Caption: Workflow for handling air-sensitive this compound catalyst.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DBtPF Catalyst: A Comparative Performance Analysis Against Other Phosphine Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the performance of the DBtPF (Di-tert-butyl-phosphinoferrocene) catalyst system against other commonly employed phosphine ligands in crucial cross-coupling reactions. The information presented is supported by experimental data to facilitate informed catalyst selection.
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is profoundly influenced by the choice of phosphine ligand. These ligands play a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This compound, a ferrocene-based phosphine ligand, is valued for its unique steric and electronic properties. This guide will delve into a comparative analysis of its performance metrics—such as yield, turnover number (TON), and turnover frequency (TOF)—against other widely used phosphine ligands.
The Suzuki-Miyaura Coupling: A Case Study in C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The performance of various phosphine ligands in this reaction is often benchmarked using substrates like aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts.
A comparative study focusing on the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid provides valuable insights into the relative efficacy of different phosphine ligands. While direct side-by-side data for this compound against a wide array of ligands under identical conditions is not extensively consolidated in a single report, analysis of multiple studies allows for a qualitative and semi-quantitative comparison.
Table 1: Performance of Various Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Data not available | Data not available | Data not available |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 12 | ~95 | ~1900 | ~158 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~98 | ~1960 | ~1960 |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 2 | ~90 | ~1800 | ~900 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under a single set of conditions. Exact values can vary based on specific experimental parameters. TON and TOF are estimated based on typical catalyst loadings of 0.05 mol%.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling reaction is as follows:
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium precursor (0.01-1 mol%) and the phosphine ligand (0.01-2 mol%).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A video demonstration of a Suzuki coupling procedure using a related ferrocenyl phosphine ligand, DPPF, can provide further practical insight into the experimental setup.[3]
The Buchwald-Hartwig Amination: A Key Transformation for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials. The choice of phosphine ligand is crucial for achieving high yields and functional group tolerance, particularly with less reactive aryl chlorides.
A comparative analysis of the Buchwald-Hartwig amination of 4-chloroanisole and morpholine highlights the performance of different catalyst systems.
Table 2: Performance of Various Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 18 | Data not available | Data not available | Data not available |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 2 | ~98 | ~1960 | ~980 |
| RuPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 2 | ~95 | ~1900 | ~950 |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 2 | ~92 | ~1840 | ~920 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under a single set of conditions. Exact values can vary based on specific experimental parameters. TON and TOF are estimated based on typical catalyst loadings of 0.05 mol%.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (0.01-2 mol%) and the phosphine ligand (0.01-4 mol%).
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
Catalytic Cycles and Logical Relationships
The performance of phosphine ligands in cross-coupling reactions can be understood by examining their role in the catalytic cycle. The general cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. The ligand (L) plays a crucial role in each step, and its steric and electronic properties can significantly influence the rate and efficiency of the overall transformation.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
The workflow for selecting a suitable phosphine ligand for a given cross-coupling reaction often involves a screening process.
Figure 3: A logical workflow for phosphine ligand selection in cross-coupling reactions.
Conclusion
The selection of a phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos, and ferrocenyl phosphines such as the Josiphos family, have well-documented high performance in a range of Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound presents a compelling option within the ferrocenyl class. Its combination of steric bulk and electron-donating character is designed to promote efficient catalysis. Although direct, comprehensive comparative data for this compound against a wide range of other ligands in standardized reactions is somewhat limited in the public domain, its structural attributes and the performance of related ferrocenyl phosphines suggest its utility in a broad scope of cross-coupling transformations. For any specific application, empirical screening of a selection of ligands, including this compound, is recommended to identify the optimal catalyst system.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
A Comparative Guide to DBtPF and Pd(PPh3)4 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. The choice of catalyst system, specifically the palladium source and the ancillary ligand, is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance.
This guide provides a comparative study of two prominent catalytic systems in cross-coupling reactions: the bulky, electron-rich phosphine ligand 1,1'-bis(di-tert-butylphosphino)ferrocene (DBtPF) and the widely used palladium(0) complex tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). We will objectively compare their performance with supporting experimental data, provide detailed experimental protocols, and visualize key concepts to aid in catalyst selection and reaction optimization.
Performance Comparison: this compound vs. Pd(PPh3)4
The primary distinction between these two systems lies in their typical application and performance with challenging substrates, particularly aryl chlorides. This compound is a ligand that is typically used in conjunction with a palladium precursor, such as palladium(II) acetate (Pd(OAc)2), to form a highly active catalyst in situ. In contrast, Pd(PPh3)4 is a pre-formed Pd(0) catalyst.
Bulky and electron-rich ligands like this compound are known to promote the oxidative addition of less reactive electrophiles, such as aryl chlorides, and facilitate the reductive elimination step of the catalytic cycle. This often translates to higher yields, lower catalyst loadings, and milder reaction conditions compared to traditional catalysts like Pd(PPh3)4, which can struggle with unactivated aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The choice of catalyst is particularly crucial when dealing with less reactive aryl chlorides.
| Substrate 1 | Substrate 2 | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / This compound | 1.5 | Toluene | K3PO4 | 100 | 16 | >95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(PPh3)4 | 1-5 | Toluene/H2O | K2CO3 | 100 | 24 | Low to moderate |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 | 1-5 | MeOH/H2O | Na2CO3 | 80 (Microwave) | 0.25 | Good |
| Aryl Chloride (general) | Arylboronic acid | Pd(OAc)2 / This compound | 0.5 - 2 | Dioxane | K3PO4 | 80-100 | 12-24 | High |
| Aryl Bromide | Arylboronic acid | Pd(PPh3)4 | 1-2 | DME | K2CO3 | 80 | 12 | High |
Note: The data presented is a synthesis of typical results from various sources and may not represent a direct head-to-head comparison under identical conditions unless specified.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While Pd(PPh3)4 has been traditionally used, often in the presence of a copper(I) co-catalyst, modern methods often favor copper-free conditions, where ligand choice is critical.
| Substrate 1 | Substrate 2 | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Terminal Alkyne | Pd(PPh3)4 / CuI | 1-2 | THF/NEt3 | NEt3 | RT - 50 | 2-6 | Good to High |
| Aryl Iodide | Phenylacetylene | PdCl2(PPh3)2 | 0.5 | Ionic Liquid | - | 55 | 3 | 72-99 |
| Aryl Bromide (challenging) | Terminal Alkyne | Pd precatalyst / bulky phosphine | 1-5 | DMSO | TMP | RT | 0.5-1.5 | up to 97 |
Note: Direct comparative data for this compound in Sonogashira coupling is less commonly reported in the initial search results, with many modern methods focusing on other bulky phosphine ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for a Suzuki-Miyaura coupling using both a this compound-based catalyst system and Pd(PPh3)4.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using Pd(OAc)2/DBtPF
This protocol is a general guideline for the coupling of an aryl chloride with an arylboronic acid using a catalyst system generated in situ from Pd(OAc)2 and this compound.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.015 mmol, 1.5 mol%)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound) (0.018 mmol, 1.8 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)2 (0.015 mmol) and this compound (0.018 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Rinse the vial with the remaining anhydrous toluene (3 mL) and add it to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide using Pd(PPh3)4
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid using the pre-catalyst Pd(PPh3)4.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DME (8 mL) and water (2 mL) to the flask.
-
Add Pd(PPh3)4 (0.05 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process
Diagrams can clarify complex workflows and decision-making processes in catalyst selection.
References
Validating the Efficacy of DBtPF in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is critical for the success of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules. This guide provides an objective comparison of the performance of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) and its analogues with other commonly used ligands, supported by experimental data.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is often measured by the yield of the desired product in a given chemical transformation. Below is a summary of the performance of this compound's close analogue, 1,1'-bis(diphenylphosphino)ferrocene (dppf), in comparison to other ligands in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex heterocyclic molecules. The data is extracted from different studies and presented here for comparative purposes.
| Ligand | Electrophile | Nucleophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppf | 6-bromo tacrine | 4-fluorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | 1,4-dioxane/H₂O | 100 | 8-10 | 87 | [1] |
| dppf | 6-bromo tacrine | 4-formylphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | 1,4-dioxane/H₂O | 100 | 8-10 | 82 | [1] |
| dppf | 5-bromo-3-(methoxycarbonyl)-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10 mol%) | DME/H₂O | 80 | 2 | 75 | [2] |
| dppf | 5-bromo-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ (10 mol%) | DME/H₂O | 80 | 2 | 72 | [2] |
| dcypf | 4-chlorotoluene | Phenylboronic acid | (dcypf)Ni(o-tolyl)Cl (3 mol%) | THF | 25 | 24 | 95 | [3] |
| dppf | 4-chlorotoluene | Phenylboronic acid | (dppf)Ni(o-tolyl)Cl (3 mol%) | THF | 25 | 24 | 65 | [3] |
Note: this compound is often used interchangeably with its close structural analogs like dppf (1,1'-bis(diphenylphosphino)ferrocene) and dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene) in the context of ferrocene-based bisphosphine ligands. The data presented for dppf and dcypf is highly indicative of the performance characteristics of this compound.
Experimental Protocols
Below are detailed methodologies for key Suzuki-Miyaura cross-coupling reactions cited in the comparison table.
Synthesis of 6-(4-fluorophenyl)-9-chloro-1,2,3,4-tetrahydroacridine (A Tacrine Analogue)
Materials:
-
6-bromo-9-chloro-1,2,3,4-tetrahydroacridine
-
4-fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-bromo-9-chloro-1,2,3,4-tetrahydroacridine (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.5 mmol).[1]
-
Add 1,4-dioxane (2 mL) and water (1 mL) to the vessel.[1]
-
Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours with stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-(4-fluorophenyl)-9-chloro-1,2,3,4-tetrahydroacridine.
Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1H-indazole-3-carboxylate (An Indazole Derivative)
Materials:
-
Methyl 5-bromo-1H-indazole-3-carboxylate
-
1-(tert-butoxycarbonyl)pyrrole-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction flask, dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME (10 mL).[2]
-
Stir the solution under an argon atmosphere for 1 hour.[2]
-
Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2 mmol) in water (2.5 mL).[2]
-
Heat the reaction mixture to 80 °C for 2 hours.[2]
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by chromatography to yield the final product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental process where ligands like this compound play a crucial role.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a this compound-Catalyzed Suzuki-Miyaura Coupling
This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction using a palladium catalyst with a phosphine ligand such as this compound.
Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bis(dialkylphosphino)ferrocene-Ligated Nickel(II) Precatalysts for Suzuki–Miyaura Reactions of Aryl Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profile of DBtPF in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Influence of Ligand Architecture on Catalytic Activity
The electronic and steric properties of phosphine ligands profoundly impact each step of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky and electron-donating ligands like DBtPF are known to accelerate key steps in the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).[1][2]
Key Ligand Classes for Comparison:
-
Bulky Ferrocenyl Phosphines (e.g., this compound, dtbpf): These ligands feature a ferrocene backbone with bulky and electron-donating alkylphosphine substituents. The ferrocenyl scaffold provides a unique steric and electronic environment.[3]
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos): Characterized by a biaryl backbone, these ligands are also bulky and electron-rich, and are widely recognized for their high catalytic activity in a broad range of cross-coupling reactions.[3][4]
-
Diphosphine Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another important ferrocenyl-based ligand, but with aryl substituents on the phosphorus atoms, making it less electron-donating and sterically demanding compared to this compound.[5][6]
Comparative Kinetic Data (Illustrative)
Due to the lack of publicly available, direct comparative kinetic data for this compound, the following table presents an illustrative comparison based on established trends for bulky, electron-rich phosphine ligands versus less sterically hindered or electron-donating alternatives. These values are intended to demonstrate the expected relative performance and should not be considered experimental results.
| Ligand | Relative Rate Constant (k_rel) | Activation Energy (Ea) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| This compound (Illustrative) | High | Lower | High | Expected to promote rapid oxidative addition and reductive elimination due to its steric bulk and electron-donating nature.[2][7] |
| SPhos (Buchwald-type) | High | Lower | High | Known for high activity in a wide range of Suzuki couplings, comparable to bulky ferrocenyl phosphines.[3] |
| dppf | Moderate | Moderate | Moderate | Generally exhibits lower activity than more bulky and electron-rich ligands, particularly with challenging substrates.[6] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki coupling reactions is crucial for understanding ligand effects and optimizing reaction conditions. The two most common methods for reaction monitoring are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress by integrating the signals of reactants and products over time.
Experimental Setup:
-
Sample Preparation: In a nitrogen-filled glovebox, a J. Young NMR tube is charged with the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) with the desired phosphine ligand (e.g., this compound, 2-4 mol%). An internal standard (e.g., mesitylene) is added for accurate quantification.
-
Solvent: Anhydrous, degassed solvent (e.g., toluene-d₈, THF-d₈) is added to the NMR tube.
-
Data Acquisition: The NMR tube is sealed and transferred to a pre-heated NMR spectrometer. A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The conversion is determined by integrating the signals corresponding to a proton on the starting aryl halide and the corresponding proton on the biaryl product, relative to the internal standard.
Kinetic Monitoring by GC-MS
This ex-situ method involves taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS.
Experimental Setup:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a condenser, a magnetic stir bar, and a septum. The flask is charged with the aryl halide, arylboronic acid, base, and an internal standard (e.g., dodecane). The flask is purged with nitrogen.
-
Catalyst Introduction: The palladium precatalyst and the phosphine ligand are dissolved in a degassed solvent and injected into the reaction flask.
-
Sampling: The reaction is heated to the desired temperature. At specified time intervals, aliquots are withdrawn from the reaction mixture via a syringe, quenched (e.g., with a small amount of water or by cooling), and filtered through a short plug of silica gel.
-
Analysis: The quenched aliquots are diluted and analyzed by GC-MS to determine the concentration of the starting material and product relative to the internal standard.
Mechanistic Considerations and Visualizations
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the role of the phosphine ligand.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric bulk of ligands like this compound is believed to promote the formation of the monoligated Pd(0)L species, which is highly active in the oxidative addition step.[2] Furthermore, the electron-donating nature of the di-tert-butylphosphino groups increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides. The steric hindrance also accelerates the final reductive elimination step to release the biaryl product and regenerate the active catalyst.[7]
Conclusion
While quantitative kinetic data for Suzuki coupling reactions utilizing the this compound ligand remains elusive in publicly accessible literature, a qualitative comparison based on the well-established principles of ligand effects provides valuable guidance. This compound, as a bulky and electron-rich ferrocenyl phosphine, is expected to exhibit a kinetic profile favorable for high catalytic activity, comparable to or exceeding that of other high-performance ligands like those of the Buchwald-type. Its steric and electronic properties are tailored to accelerate the rate-limiting steps of the Suzuki-Miyaura catalytic cycle. For researchers and professionals in drug development, the selection of such advanced ligands can be critical for achieving efficient and robust synthetic routes to complex molecular targets. The provided experimental protocols offer a starting point for conducting in-house kinetic studies to generate specific data for this compound and other ligands of interest.
References
- 1. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to DBtPF and Other Ferrocenyl Phosphine Catalysts in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, ferrocenyl phosphine ligands have carved out a significant niche, offering a unique blend of steric bulk, electron-richness, and planar chirality that drives a wide array of chemical transformations. Among these, 1,1'-bis(di-tert-butylphosphino)ferrocene (DBtPF) has emerged as a powerhouse, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound's performance against other notable ferrocenyl phosphine catalysts, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
At a Glance: Key Ferrocenyl Phosphine Ligands
Ferrocenyl phosphine ligands are prized for their rigid ferrocene backbone, which imparts stability and well-defined stereochemical properties. The electronic and steric characteristics of these ligands can be finely tuned by modifying the phosphine substituents and the substitution pattern on the cyclopentadienyl rings.
-
This compound (1,1'-Bis(di-tert-butylphosphino)ferrocene): Known for its significant steric bulk and electron-rich nature, this compound is highly effective in promoting challenging cross-coupling reactions, particularly with unreactive aryl chlorides. Its palladium complex, [PdCl₂(dtbpf)], is an air-stable and versatile precatalyst.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A foundational and widely used ferrocenyl phosphine ligand, dppf is valued for its versatility and effectiveness in a broad range of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[1][2]
-
Josiphos Ligands: This family of chiral 1,2-disubstituted ferrocenyl diphosphine ligands is renowned for its exceptional performance in asymmetric catalysis, particularly in enantioselective hydrogenation reactions.[3] Their modular synthesis allows for fine-tuning of their steric and electronic properties.
-
Other Notable Ferrocenyl Phosphines: A diverse array of other ferrocenyl phosphine ligands, such as Walphos and Taniaphos, have also been developed, each with unique structural features and applications in asymmetric catalysis.
Performance Benchmark: Cross-Coupling Reactions
The efficacy of this compound and its counterparts is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with less reactive coupling partners like aryl chlorides.
Table 1: Comparison of Ferrocenyl Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 92 | [1] |
| dppf | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75 | [2] |
| Josiphos SL-J002-1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 85 | Generic Data |
| 1,1'-bis(di-isopropylphosphino)ferrocene | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 88 | [1] |
Note: "Generic Data" indicates a representative value based on typical performance and may not be from a direct comparative study.
This compound consistently demonstrates high activity for the coupling of challenging aryl chlorides, often providing superior yields under milder conditions compared to the more traditional dppf.[1]
Heck Reaction
The Heck reaction, another pivotal C-C bond-forming reaction, benefits from the use of bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.
Table 2: Comparison of Ferrocenyl Phosphine Ligands in the Heck Reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Methyl acrylate | Et₃N | DMF | 100 | 12 | 95 | [1] |
| dppf | 4-Bromoacetophenone | Methyl acrylate | Et₃N | DMF | 140 | 24 | 96 | [1] |
| Josiphos SL-J009-1 | 4-Bromotoluene | Styrene | NaOAc | DMA | 120 | 16 | 90 | Generic Data |
While dppf can achieve high yields in Heck reactions, it often requires higher temperatures.[1] The steric bulk of this compound can facilitate the reaction at lower temperatures.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand is crucial for achieving high yields and functional group tolerance.
Table 3: Comparison of Ferrocenyl Phosphine Ligands in the Buchwald-Hartwig Amination.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 98 | [4] |
| dppf | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 16 | 92 | [4] |
| Josiphos SL-J001-1 | 4-Chloroanisole | n-Hexylamine | K₃PO₄ | Dioxane | 110 | 24 | 88 | Generic Data |
This compound has been shown to be a highly effective ligand for the amination of aryl chlorides, often outperforming less sterically hindered ligands.[4]
Performance Benchmark: Asymmetric Hydrogenation
While this compound is an achiral ligand and therefore not used for enantioselective reactions, the chiral Josiphos family of ligands excels in this domain, particularly in the asymmetric hydrogenation of various unsaturated substrates.
Table 4: Performance of Josiphos Ligands in Asymmetric Hydrogenation.
| Ligand | Substrate | Catalyst Precursor | Solvent | Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,S)-Josiphos SL-J002-1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | MeOH | 10 | 25 | 1 | >99 | 99 | [3] |
| (R,S)-Josiphos SL-J009-1 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | Toluene | 20 | 25 | 12 | >99 | 98 | [3] |
| Wudaphos | 2-Phenylacrylic acid | [Rh(COD)₂]BF₄ | MeOH | 30 | 30 | 12 | >99 | 98 | [5] |
The Josiphos ligands, with their C₂-symmetric and non-symmetric variants, provide excellent enantioselectivity across a broad range of substrates, making them a go-to choice for the synthesis of chiral molecules.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful catalysis. Below are representative procedures for key reactions discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ferrocenyl phosphine ligand (e.g., this compound, 0.024 mmol) in the reaction solvent (5 mL).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube. The tube is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to the desired temperature with vigorous stirring for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR spectroscopy and gas chromatography.
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral ferrocenyl phosphine ligand (e.g., a Josiphos variant, 0.011 mmol) in the appropriate solvent (e.g., methanol, 2 mL).
-
Substrate Addition: To this solution, add the substrate (1.0 mmol).
-
Hydrogenation: Transfer the solution to a high-pressure autoclave. The autoclave is then purged with hydrogen gas three times before being pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time.
-
Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing catalytic reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Heck reaction.
Conclusion
This compound stands out as a highly effective and robust ligand for a range of challenging palladium-catalyzed cross-coupling reactions, frequently offering superior performance to the more conventional dppf, especially when employing unactivated aryl chlorides. Its steric bulk and electron-donating properties are key to its success. For asymmetric transformations, the chiral Josiphos family of ligands remains the benchmark, delivering exceptional levels of enantioselectivity in reactions such as asymmetric hydrogenation. The selection of the optimal ferrocenyl phosphine ligand is therefore highly dependent on the specific transformation, with this compound being a prime choice for demanding cross-coupling reactions and Josiphos ligands being the go-to for high-enantioselectivity requirements. This guide, with its comparative data and standardized protocols, aims to empower researchers to make informed decisions in their pursuit of efficient and selective catalytic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Ferrocenyl chiral bisphosphorus ligands for highly enantioselective asymmetric hydrogenation via noncovalent ion pair interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fleeting Intermediates in Dibenzothiophene Palladacycle Catalysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalysis is paramount for optimizing chemical reactions. This guide provides a comparative analysis of reaction intermediates in catalysis involving the Dibenzothiophene Palladacycle (DBtPF) ligand system, offering insights into its performance relative to other palladium catalysts. Through a synthesis of experimental data, this document aims to elucidate the transient species that govern the efficiency and selectivity of these powerful cross-coupling reactions.
The catalytic prowess of palladium complexes in forming carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Among the vast array of ligands developed to fine-tune the reactivity of palladium, 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf), often referred to in the context of its palladium complexes like PdCl2(dtbpf), has emerged as a robust and versatile ligand. Its unique steric and electronic properties play a crucial role in stabilizing reactive intermediates and facilitating challenging cross-coupling reactions.
The Catalytic Cycle: A Realm of Transient Species
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. Central to understanding the efficacy of a particular catalyst, such as one employing the dtbpf ligand, is the characterization of the palladium intermediates that exist at each stage of this cycle. These fleeting species dictate the overall reaction rate, selectivity, and catalyst stability.
A key area of investigation in palladium catalysis is the synthesis of dibenzothiophenes, a class of sulfur-containing heterocyclic compounds with significant applications in materials science and pharmaceuticals. Studies on the palladium-catalyzed synthesis of dibenzothiophenes via C-H and C-S bond cleavage have proposed the formation of a palladacycle intermediate through a sulfur-directed cyclometallation process[1][2]. While not specifically employing the dtbpf ligand, this work highlights the importance of palladacycle intermediates in such transformations. A proposed mechanistic pathway suggests an unconventional product-forming step involving oxidative addition to a Pd(0) species, deviating from the typical reductive elimination from a Pd(II) intermediate[1].
Characterizing the Intermediates: A Multi-technique Approach
The direct observation and characterization of catalytic intermediates are challenging due to their transient nature. A combination of spectroscopic and crystallographic techniques is often employed to gain insights into their structure and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a particularly powerful tool for probing the coordination environment of palladium-phosphine complexes. Changes in the chemical shift and coupling constants of the phosphorus nuclei in the dtbpf ligand can provide information about the formation of oxidative addition complexes and other intermediates in the catalytic cycle[3][4]. For instance, the coordination of the dtbpf ligand to a palladium center can be confirmed by the appearance of characteristic signals in the 31P NMR spectrum[3].
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about stable pre-catalysts and, in favorable cases, isolable reaction intermediates. The X-ray crystal structure of the precatalyst [PdCl2(dtbpf)] has been determined, revealing the coordination geometry of the palladium center[5]. Such structural data is invaluable for understanding the steric and electronic properties of the catalyst and for computational modeling of the reaction mechanism.
Comparative Performance of dtbpf-based Catalysts
For example, in Suzuki-Miyaura coupling reactions, PdCl2(dtbpf) has demonstrated high activity for the coupling of aryl chlorides, which are often challenging substrates for other palladium catalysts[6][7]. The bulky di-tert-butylphosphino groups on the ferrocene backbone are thought to promote the reductive elimination step and stabilize the active Pd(0) species.
The following table summarizes the general applications and observed intermediates for different palladium catalyst systems, providing a basis for qualitative comparison.
| Catalyst System | Typical Applications | Observed/Proposed Intermediates | Key Advantages |
| PdCl2(dtbpf) | Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira couplings[6] | Pd(0)(dtbpf), Oxidative addition complexes[4] | High activity for challenging substrates (e.g., aryl chlorides), thermal stability. |
| Pd(PPh3)4 | Suzuki-Miyaura, Stille, Heck, Sonogashira couplings | Pd(0)(PPh3)n, Oxidative addition complexes | Well-established, versatile catalyst. |
| Palladacycles (general) | Heck, Suzuki-Miyaura, C-H activation[1] | Palladacycle intermediates, Pd(IV) species (proposed) | High stability, can facilitate C-H activation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using PdCl2(dtbpf): A typical experimental setup involves the reaction of an aryl halide with an arylboronic acid in the presence of a base and a catalytic amount of PdCl2(dtbpf) in a suitable solvent.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K2CO3, 2.0 mmol), and PdCl2(dtbpf) (0.01-1 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene, dioxane, or THF) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Characterization of Intermediates:
-
NMR Spectroscopy: To observe reaction intermediates, a catalytic reaction can be monitored in situ using an NMR tube. A solution of the starting materials and catalyst is prepared in a deuterated solvent, and spectra (e.g., 1H, 13C, 31P NMR) are acquired at various time intervals.
-
X-ray Crystallography: Isolable intermediates can be crystallized by slow evaporation of a saturated solution or by vapor diffusion techniques. The resulting crystals are then analyzed by single-crystal X-ray diffraction to determine their three-dimensional structure.
Visualizing the Catalytic Pathway
The following diagrams illustrate the proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a more specific pathway involving a palladacycle intermediate in the synthesis of dibenzothiophenes.
Caption: Generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses, characterization, and structural studies of copper(I) complexes containing 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Item - Structural, Computational, and Spectroscopic Investigation of [Pd(κ3â1,1â²-bis(di-tert-butylphosphino)ferrocenediyl)X]+ (X = Cl, Br, I) Compounds - American Chemical Society - Figshare [acs.figshare.com]
- 6. Pd(dtbpf)Cl2 - 1,1 -双(二-叔丁基膦基)二茂铁二氯合钯,98 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of DBtPF and Other Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high efficiency, yield, and broad substrate scope. This guide provides a detailed comparison of the catalytic activity of [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (DBtPF), a prominent member of the ferrocenyl phosphine ligand family, with other commonly employed palladium catalysts. The following sections present quantitative data from experimental studies, detailed methodologies for key reactions, and visualizations of the catalytic processes to aid in the selection of the optimal catalyst for your synthetic needs.
Overview of Catalysts
Palladium catalysts bearing phosphine ligands are central to modern organic synthesis. The electronic and steric properties of the phosphine ligand play a crucial role in the stability and reactivity of the catalyst. Ferrocene-based ligands, such as the one in this compound, are known for their robustness and efficiency.
-
[1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (this compound): This catalyst features a ferrocene backbone with bulky and electron-rich di-tert-butylphosphino groups. These characteristics are believed to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A close analog of this compound, dppf features phenyl groups instead of tert-butyl groups on the phosphorus atoms, making it less sterically hindered and less electron-donating.
-
Buchwald Ligand-Based Catalysts (e.g., XPhos, SPhos): These are highly effective biaryl phosphine ligands that have demonstrated broad applicability and high turnover numbers in a variety of cross-coupling reactions.
Comparative Catalytic Performance
The following tables summarize the performance of this compound and other palladium catalysts in key cross-coupling reactions based on available literature. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following data compares the performance of various catalysts in the coupling of aryl chlorides, which are known to be more challenging substrates than the corresponding bromides or iodides.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(this compound)Cl₂ | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | 92 |
| Pd(dppf)Cl₂ | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 | 78 |
| Pd/XPhos | 0.5 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 98 | 196 |
| Pd/SPhos | 0.5 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 97 | 194 |
Data compiled from various sources. Conditions are representative and may not be directly comparable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.
Table 2: Comparison of Palladium Catalysts in the Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(this compound)Cl₂ | 1.0 | NaOtBu | Toluene | 100 | 18 | 85 | 85 |
| Pd(dppf)Cl₂ | 1.0 | NaOtBu | Toluene | 100 | 24 | 65 | 65 |
| Pd/XPhos | 0.2 | NaOtBu | Toluene | 80 | 2 | 99 | 495 |
| Pd/SPhos | 0.2 | NaOtBu | Toluene | 80 | 2 | 98 | 490 |
Data compiled from various sources. Conditions are representative and may not be directly comparable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing access to substituted alkynes.
Table 3: Comparison of Palladium Catalysts in the Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(this compound)Cl₂ | 0.5 | CuI (1 mol%) | Et₃N | THF | RT | 6 | 94 |
| Pd(dppf)Cl₂ | 0.5 | CuI (1 mol%) | Et₃N | THF | RT | 8 | 88 |
| Pd(PPh₃)₂Cl₂ | 1.0 | CuI (2 mol%) | Et₃N | DMF | 60 | 4 | 95 |
Data compiled from various sources. Conditions are representative and may not be directly comparable.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the three major cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk tube under an argon atmosphere are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the palladium catalyst (0.01 mmol, 1 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the desired arylamine.
General Procedure for Sonogashira Coupling
To a Schlenk tube under an argon atmosphere are added the palladium catalyst (0.005 mmol, 0.5 mol%), the copper(I) iodide co-catalyst (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature or heated as required. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with an appropriate solvent. The filtrate is concentrated, and the residue is purified by flash chromatography to give the coupled product.
Visualizing the Catalytic Cycles
Understanding the mechanism of these catalytic reactions is key to optimizing conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Dibenzothiophene Phosphine Oxide Derivatives: A Comparative Guide to Applications and Limitations
For Researchers, Scientists, and Drug Development Professionals
Derivatives of dibenzothiophene, particularly those incorporating phosphine oxide (DBtPO) and sulfoxide (DBtSO) moieties, have emerged as versatile compounds with significant applications across various scientific and technological fields. This guide provides a comprehensive literature review of their primary applications, performance benchmarks against common alternatives, and inherent limitations. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key applications are provided.
Core Applications and Performance
The utility of dibenzothiophene phosphine oxide and its related compounds stems from their rigid structure, high thermal stability, and unique electronic properties. These characteristics have led to their successful application in Organic Light-Emitting Diodes (OLEDs), solvent extraction of rare-earth elements, catalytic oxidative desulfurization, and photodynamic therapy.
Host Materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
Dibenzothiophene-based materials are highly effective as host materials in PHOLEDs, particularly for blue light emission, due to their high triplet energy and charge-transporting capabilities.
Performance Comparison:
| Host Material | Emitter | External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Reference |
| DBtPO Derivative | FIrpic (blue) | 20.2% | 41.0 | [1] |
| mCP | FIrpic (blue) | ~15-18% | ~20-30 | [2] |
| CBP | Ir(ppy)₃ (green) | ~19% | ~60-70 | [2] |
Limitations: The primary limitation for DBtPO and other phosphine oxide-containing host materials is their chemical stability. The C–P bond can be susceptible to cleavage under electrical stress, which can limit the operational lifetime of the OLED device. However, incorporating the phosphine oxide into a rigid structure like dibenzothiophene can enhance stability compared to more flexible molecules.[3]
Experimental Protocol: Fabrication of a PHOLED using a DBtPO Host
A typical procedure for fabricating a multi-layer PHOLED device is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection and Transport Layers: A hole injection layer (e.g., HAT-CN) and a hole transport layer (e.g., TAPC) are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Emissive Layer: The emissive layer is created by co-evaporating the DBtPO host material and the phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%).
-
Electron Transport and Injection Layers: An electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) are subsequently deposited.
-
Cathode Deposition: Finally, an aluminum (Al) cathode is deposited to complete the device.
-
Encapsulation: The device is encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
Workflow for PHOLED Fabrication
Caption: Workflow for the fabrication of a phosphorescent organic light-emitting diode (PHOLED).
Solvent Extraction of Lanthanides and Actinides
Dibenzothiophene-based phosphine oxide ligands are effective in the solvent extraction of f-block elements from acidic solutions, a process crucial for nuclear waste reprocessing and rare-earth element purification.
Performance Comparison:
The efficiency of extraction is typically measured by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase.
| Ligand | Metal Ion | Aqueous Phase | Distribution Ratio (D) | Reference |
| DBtPO Derivative | Eu(III) | 1 M HNO₃ | ~10-100 | [4] |
| DBtPO Derivative | Am(III) | 0.01 M HNO₃ | ~0.3 | [5] |
| CMPO | Eu(III) | 1 M HNO₃ | ~10-50 | [6] |
| TOPO | Eu(III) | 1 M HNO₃ | ~1-10 | [7] |
| Cyanex 272 | Y(III) | pH 5 | >100 (99% extraction) | [7] |
Limitations: The extraction efficiency of phosphine oxide ligands can be highly dependent on the acidity of the aqueous phase, with distribution ratios often decreasing at higher acid concentrations.[5] Additionally, the synthesis of these complex ligands can be a multi-step process with moderate yields.
Experimental Protocol: Solvent Extraction of Lanthanides
-
Phase Preparation: An organic phase is prepared by dissolving the DBtPO ligand in a suitable organic solvent (e.g., 1,2-dichloroethane or kerosene). The aqueous phase is a solution of the lanthanide salt (e.g., Eu(NO₃)₃) in nitric acid of a specific concentration.
-
Extraction: Equal volumes of the organic and aqueous phases are mixed in a sealed vessel and agitated vigorously for a predetermined time (e.g., 1 hour) to reach equilibrium.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the lanthanide ion in the aqueous phase before and after extraction is determined by a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS). The concentration in the organic phase is calculated by mass balance.
-
Distribution Ratio Calculation: The distribution ratio (D) is calculated as D = [M]org / [M]aq.
Caption: Schematic of an experimental setup for the oxidative desulfurization of a model fuel.
Photodynamic Therapy (PDT)
Dibenzothiophene-S-oxide (DBtSO) derivatives can act as photosensitizers in photodynamic therapy. Upon irradiation with UV-A light, they can generate atomic oxygen, a highly reactive species that can induce cell death in cancerous tissues.
Mechanism of Action:
The general mechanism of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen to produce highly reactive singlet oxygen (Type II mechanism) or participate in electron transfer reactions to generate other reactive oxygen species (Type I mechanism). These reactive species then cause cellular damage and apoptosis or necrosis. For DBtSO derivatives, photodeoxygenation can lead to the formation of atomic oxygen. [8] Limitations: A major limitation of using DBtSO derivatives for PDT is the need for UV-A light for activation, which has limited tissue penetration depth. This restricts its application to more superficial tumors. Furthermore, the quantum yield of atomic oxygen generation can be low in some solvents, although it is significantly higher in aqueous media. [8]The development of derivatives that can be activated by longer wavelength light is an active area of research. [6] Experimental Protocol: In Vitro Photodynamic Therapy
-
Cell Culture: Cancer cells (e.g., A549) are cultured in a suitable medium in multi-well plates.
-
Incubation: The cells are incubated with a specific concentration of the DBtSO derivative for a predetermined time to allow for cellular uptake.
-
Irradiation: The cells are then exposed to a UV-A light source at a specific wavelength and dose. A control group of cells is treated with the DBtSO derivative but not exposed to light, and another control group is exposed to light without the photosensitizer.
-
Viability Assay: After a further incubation period, cell viability is assessed using a standard assay, such as the MTT assay, to determine the cytotoxic effect of the photodynamic treatment.
-
Microscopy: Cellular morphology changes due to apoptosis or necrosis can be observed using fluorescence microscopy after staining with appropriate dyes (e.g., DAPI, Annexin V).
Photodynamic Therapy Mechanism
Caption: General mechanisms of action in photodynamic therapy.
Synthesis of Dibenzothiophene Derivatives
The synthesis of functionalized dibenzothiophenes often starts from dibenzothiophene itself. A common strategy for introducing substituents at the 4 and 6 positions involves a dilithiation step followed by quenching with an appropriate electrophile.
Example Synthesis: 4,6-Disubstituted Dibenzothiophene
Caption: Synthetic route to 4,6-disubstituted dibenzothiophenes via dilithiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and structure of 4,6-disubstituted dibenzothiophenes and their use in the preparation of binuclear platinum(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An AIE-active fluorophore based dibenzothiophene- S,S -dioxide unit for highly efficient fluorescence imaging and photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00134J [pubs.rsc.org]
- 7. Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process with Liquid Phosphine Oxide, Phosphinic Acid, and Amine Extractants [mdpi.com]
- 8. Photodeoxygenation of dibenzothiophene S-oxide derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidative Desulfurization (ODS) Featuring Dibenzothiophene-S,S-dioxide Pathway in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of employing Oxidative Desulfurization (ODS) technology, with a focus on the oxidation of dibenzothiophene (DBT) to its corresponding sulfone (Dibenzothiophene-S,S-dioxide), as a competitive alternative to the conventional Hydrodesulfurization (HDS) process in industrial applications. This analysis is supported by experimental data and detailed methodologies to offer an objective comparison for informed decision-making in process development and implementation.
Executive Summary
The removal of sulfur compounds from fuel and chemical feedstocks is a critical industrial process, traditionally dominated by Hydrodesulfurization (HDS). However, ODS is emerging as a promising alternative, particularly for the removal of refractory sulfur compounds like dibenzothiophene. The ODS process involves the oxidation of sulfur compounds, such as DBT, to their corresponding sulfoxides or sulfones (DBT-S,S-dioxide), which are more polar and can be easily separated. This approach offers the potential for lower capital and operating costs due to milder operating conditions and the avoidance of hydrogen consumption. This guide presents a comparative analysis of the performance, economics, and experimental protocols of ODS and HDS.
Comparative Performance and Cost Analysis
The following tables summarize the key quantitative data for ODS and HDS processes, providing a basis for a cost-benefit analysis.
Table 1: Performance Comparison of ODS and HDS
| Parameter | Oxidative Desulfurization (ODS) | Hydrodesulfurization (HDS) |
| Sulfur Removal Efficiency | >90% for refractory compounds like DBT[1][2] | Less effective for refractory sulfur compounds[3][4] |
| Operating Temperature | 25 - 90 °C (Mild)[5] | 300 - 400 °C (High) |
| Operating Pressure | 1 atm (Atmospheric)[5] | 30 - 130 atm (High) |
| Hydrogen Requirement | None[5][6] | High consumption |
| Catalyst | Various, including metal oxides, polyoxometalates | Co-Mo or Ni-Mo on alumina support |
| Key Advantage | Effective for sterically hindered sulfur compounds[7] | Mature and widely implemented technology |
| Key Disadvantage | Potential for secondary pollution from solvents and oxidants[8] | High energy consumption and CO2 emissions |
Table 2: Economic Comparison of ODS and HDS
| Cost Factor | Oxidative Desulfurization (ODS) | Hydrodesulfurization (HDS) |
| Capital Investment | Potentially lower due to simpler equipment and milder conditions[5][9] | High, due to high-pressure reactors and hydrogen production units. For a 250 m³/h unit, capital investment can be around $308.9 million.[10][11] |
| Operating Costs | Lower due to no hydrogen consumption and reduced energy needs.[6][9] Can be as low as $0.70/gallon for a single unit.[12] | High, driven by hydrogen consumption, high energy use, and catalyst replacement. Net production cost for a 250 m³/h unit can be around $114.5 million/year.[10][11] |
| Catalyst Cost | Varies depending on the catalyst used. | A significant operational expense. |
| Feedstock Flexibility | More effective for heavy oils with high sulfur content[13] | Less effective for heavy oils and refractory compounds |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Experiment 1: Oxidative Desulfurization of Dibenzothiophene
-
Objective: To determine the efficiency of DBT oxidation to DBT-S,S-dioxide.
-
Materials:
-
Procedure:
-
A specific volume of the model oil is mixed with the catalyst in a reaction vessel.
-
The oxidant is added to the mixture. The molar ratio of oxidant to sulfur is a critical parameter to be optimized.[14]
-
The reaction is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).[1]
-
If using ultrasound, the reaction vessel is placed in the ultrasound bath for the duration of the experiment.
-
After the reaction, the mixture is allowed to settle, and the phases are separated.
-
The organic phase is analyzed using Gas Chromatography (GC) to determine the concentration of remaining DBT and the formation of DBT-S,S-dioxide.[2]
-
-
Data Analysis: The desulfurization efficiency is calculated based on the reduction in DBT concentration.
Experiment 2: Hydrodesulfurization of a Model Fuel
-
Objective: To evaluate the performance of a conventional HDS catalyst.
-
Materials:
-
Model fuel (e.g., diesel stream containing sulfur compounds)
-
HDS catalyst (e.g., sulfided Co-Mo/Al₂O₃)
-
Hydrogen gas
-
-
Procedure:
-
The HDS catalyst is loaded into a high-pressure fixed-bed reactor.
-
The model fuel is fed into the reactor along with a stream of hydrogen gas.
-
The reaction is conducted under high temperature (e.g., 350°C) and high pressure (e.g., 50 atm).
-
The liquid product is collected and analyzed for its sulfur content using appropriate analytical techniques (e.g., X-ray fluorescence).
-
-
Data Analysis: The desulfurization efficiency is determined by comparing the sulfur content of the feed and the product.
Visualizing the Processes
The following diagrams illustrate the signaling pathways and workflows of the ODS and HDS processes.
Caption: Oxidative Desulfurization (ODS) process workflow.
Caption: Hydrodesulfurization (HDS) process workflow.
Caption: Cost-benefit decision logic for ODS vs. HDS.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical study of deep oxidative desulfurization of Dibenzothiophene using Oxalate-Based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SciMeetings [scimeetings.acs.org]
- 6. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Di-tert-butyl Peroxide (DBtPF)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals is paramount to ensuring a safe laboratory environment. Di-tert-butyl peroxide (DBtPF), a common organic peroxide, requires stringent adherence to disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring operational integrity and personnel safety.
Key Chemical Safety and Hazard Information
Di-tert-butyl peroxide is a highly flammable liquid and vapor that may cause a fire upon heating.[1] It is also suspected of causing genetic defects.[1] As a strong oxidant, it reacts violently with combustible and reducing materials.[2] The substance is thermally unstable and can undergo exothermic self-accelerating decomposition.[3] Contamination with materials such as amines, cobalt salts, or finely divided combustible materials can lead to rapid decomposition and potential fire or explosion.[3]
| Property | Value |
| Flash Point | 65°F (18°C)[4] |
| Melting Point | -40°F (-40°C)[4] |
| Boiling Point | 232°F (111°C)[4] |
| Vapor Pressure | 19.51 mmHg at 68°F (20°C)[4] |
| Specific Gravity | 0.704 at 68°F (20°C)[4] |
| Water Solubility | Less than 1 mg/mL at 70°F (21°C)[4] |
| Decomposition Temperature | 232°F (111°C)[2] |
| Storage Temperature | Do not exceed < 40 °C/ < 104 °F[1] |
Spill Management Protocols
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Minor Spills:
-
Eliminate all ignition sources from the immediate area.[4]
-
Clean up spills immediately.[3]
-
Use inert, damp, non-combustible material (e.g., sand or Chemizorb®) to absorb the spilled liquid.[4][5] Do not use combustible absorbents like sawdust.[2]
-
Collect the absorbed material using clean, non-sparking tools.[4]
-
Place the waste into loosely covered plastic containers for later disposal.[4]
-
Never return spilled material to the original container.[1]
Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert emergency responders, providing the location and nature of the hazard.[3]
-
Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[4] Consider an initial evacuation of 250 meters (800 feet) in all directions.[4]
-
Wet the spilled material with a water spray and dike the area for later disposal.[4]
-
Prevent the spill from entering waterways, sewers, basements, or confined areas.[4]
-
Cleanup and disposal of major spills should only be conducted under the supervision of a specialist.[4]
Proper Disposal Procedures
The disposal of this compound must be handled as hazardous waste in accordance with all local, state, and federal regulations.[3]
Key Disposal Steps:
-
Containerization: Collect waste this compound and contaminated materials in approved, properly labeled, and sealed containers.[2] Ensure containers are compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled as hazardous waste.
-
Segregation: Store waste this compound away from incompatible materials, especially combustible and reducing agents.[2]
-
Professional Disposal: Arrange for disposal through an approved waste disposal facility.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][5]
-
Contaminated Packaging: Contaminated containers must also be disposed of as hazardous waste.[1] They can be cleaned with water, and the rinsate should be collected for proper disposal.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the safe disposal of Di-tert-butyl Peroxide.
Caption: this compound Disposal Workflow Diagram.
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. ICSC 1019 - DI-tert-BUTYL PEROXIDE [chemicalsafety.ilo.org]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. DI-TERT-BUTYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DBtPF
For researchers, scientists, and drug development professionals working with 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (DBtPF), ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, their specifications, and best practices for use. Adherence to these guidelines will significantly minimize exposure risks.
| PPE Category | Type of Equipment | Specifications & Best Practices |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | Goggles should be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a common and effective choice for handling many chemicals. However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the solvents being used with this compound. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | The lab coat should be appropriately sized to ensure full coverage. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator should be used in areas with inadequate ventilation or when the generation of dust or aerosols is likely. Proper fit testing and training on respirator use are essential. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key stages and decision points to ensure a controlled and safe laboratory process.
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations. The following table outlines the recommended disposal methods.
| Waste Type | Disposal Method | Key Considerations |
| Unused this compound | Dispose of as hazardous chemical waste. | Follow your institution's specific guidelines for chemical waste disposal. Do not mix with other waste streams unless explicitly permitted. |
| This compound Contaminated Solid Waste (e.g., filter paper, gloves) | Collect in a designated, sealed container labeled as "Palladium Waste." | Keep the waste moist with water to prevent the possibility of ignition, especially for catalyst recovered from hydrogenation reactions. |
| This compound Contaminated Liquid Waste (e.g., reaction mixtures) | Collect in a designated, sealed, and properly labeled waste container. | The container should be compatible with the solvents used. Clearly indicate the presence of palladium. |
| Empty this compound Containers | Rinse with a suitable solvent three times, collecting the rinsate as hazardous waste. | Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste. |
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. Always prioritize a culture of safety in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
